2-Butenoic acid, phenylmethyl ester
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl but-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-2-6-11(12)13-9-10-7-4-3-5-8-10/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPTYZLUYHXITE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0070318 | |
| Record name | 2-Butenoic acid, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0070318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65416-24-2 | |
| Record name | Benzyl crotonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65416-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butenoic acid, phenylmethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butenoic acid, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0070318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl but-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.768 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Butenoic Acid, Phenylmethyl Ester: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Butenoic acid, phenylmethyl ester, commonly known as benzyl crotonate, is an organic compound with applications primarily in the fragrance and flavor industries.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, structural details, synthesis, and spectral analysis. While direct involvement in drug development signaling pathways has not been identified in current literature, this document serves as a foundational resource for researchers exploring the potential of this and related molecules.
Chemical and Physical Properties
This compound is a colorless to pale straw-colored oily liquid.[1] It is characterized by a warm, herbaceous, and mildly spicy odor.[1] Key quantitative data are summarized in Table 1 for ease of comparison.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₂O₂ | [2] |
| Molecular Weight | 176.21 g/mol | [3] |
| CAS Number | 65416-24-2 | [4] |
| Appearance | Colorless to pale yellow clear liquid | [4] |
| Boiling Point | 121-122 °C @ 10 Torr | [5] |
| Density | 1.0410 g/cm³ @ 20 °C | [5] |
| Refractive Index | 1.51500 to 1.52100 @ 20.00 °C | [3] |
| Solubility | Very slightly soluble in water; soluble in alcohol and oils. | [1] |
| Flash Point | 127.78 °C (262.00 °F) | [3] |
Chemical Structure and Isomerism
This compound consists of a benzyl group attached to a crotonate moiety. The presence of a carbon-carbon double bond in the butenoic acid portion gives rise to geometric isomerism, resulting in (E) and (Z) isomers, also known as trans and cis isomers, respectively. The (E)-isomer is the more common and stable form.
Caption: Chemical structures of the (E) and (Z) isomers of this compound.
Synthesis
The primary method for synthesizing this compound is through the Fischer esterification of crotonic acid with benzyl alcohol, typically in the presence of an acid catalyst.[1]
Experimental Protocol: Fischer Esterification
This protocol is based on the general principles of Fischer esterification for similar compounds.
Materials:
-
Crotonic acid
-
Benzyl alcohol
-
Sulfuric acid (concentrated) or p-toluenesulfonic acid
-
Anhydrous sodium sulfate
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Organic solvent (e.g., diethyl ether or dichloromethane)
-
Dean-Stark apparatus (optional, for water removal)
Procedure:
-
In a round-bottom flask, combine equimolar amounts of crotonic acid and benzyl alcohol.
-
Add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the molar amount of the carboxylic acid).
-
If using a Dean-Stark apparatus to remove water and drive the equilibrium, add a suitable solvent like toluene and reflux the mixture. Water will be collected in the side arm of the apparatus.
-
If not using a Dean-Stark trap, reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent such as diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude benzyl crotonate.
-
The crude product can be purified by vacuum distillation.
Caption: General experimental workflow for the synthesis of benzyl crotonate via Fischer esterification.
Spectral Data for Structural Elucidation
The structure of this compound can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl and crotonate moieties. The protons on the phenyl ring typically appear as a multiplet in the aromatic region (~7.3 ppm). The benzylic protons (-CH₂-) would be a singlet around 5.1 ppm. The vinyl protons of the crotonate group will show signals in the olefinic region (~5.8-7.0 ppm) with characteristic coupling constants for the (E) and (Z) isomers. The methyl protons will appear as a doublet around 1.8 ppm.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon (~166 ppm), the carbons of the phenyl ring (~127-136 ppm), the benzylic carbon (~66 ppm), the vinyl carbons (~122-145 ppm), and the methyl carbon (~18 ppm).
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (176.21 g/mol ). Common fragmentation patterns for benzyl esters include the loss of the benzyl group to form a tropylium ion (m/z 91) and cleavage at the ester linkage.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands. A strong C=O stretching vibration for the ester carbonyl group is expected around 1720 cm⁻¹. The C=C stretching of the alkene will appear around 1650 cm⁻¹. C-H stretching vibrations for the aromatic and vinyl groups will be observed above 3000 cm⁻¹, while the aliphatic C-H stretches will be below 3000 cm⁻¹. The C-O stretching of the ester will be in the 1100-1300 cm⁻¹ region.
Reactivity and Stability
Information on the reactivity and stability of this compound is limited. General reactivity would be expected at the ester functional group (hydrolysis under acidic or basic conditions) and the carbon-carbon double bond (e.g., addition reactions). Safety data sheets indicate a lack of comprehensive data on hazardous reactions and decomposition products.
Relevance to Drug Development and Signaling Pathways
Currently, there is no direct evidence in the scientific literature linking this compound to specific signaling pathways or its use as a lead compound in drug development. While some related benzyl derivatives have been investigated for various biological activities, such as antimicrobial and cytotoxic effects, specific data for benzyl crotonate in these areas is scarce.[6][7] Researchers interested in the pharmacological potential of this compound would need to conduct initial in vitro and in vivo studies to explore any relevant biological activities.
Caption: Logical relationship illustrating the current lack of data connecting benzyl crotonate to drug development signaling pathways.
Conclusion
This compound is a well-characterized compound with established chemical and physical properties. Its synthesis is straightforward, and its structure can be readily confirmed by standard spectroscopic methods. While its primary applications are in the flavor and fragrance industry, its potential in other areas, including pharmaceuticals, remains largely unexplored. This technical guide provides a solid foundation of its chemical nature for any future research into its biological activities and potential therapeutic applications.
References
- 1. archivepp.com [archivepp.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benzyl crotonate, 65416-24-2 [thegoodscentscompany.com]
- 5. whitman.edu [whitman.edu]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity and bioactivation mechanism of benzyl 2-chloro-1,1,2-trifluoroethyl sulfide and benzyl 1,2,3,4,4-pentachlorobuta-1,3-dienyl sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of Benzyl Crotonate from Crotonic Acid and Benzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of benzyl crotonate from crotonic acid and benzyl alcohol. It details various synthetic methodologies, including Fischer esterification with different acid catalysts, enzymatic synthesis, and transesterification. This guide is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge to select and execute the optimal synthetic route for their specific needs, with a focus on efficiency, sustainability, and product purity.
Introduction
Benzyl crotonate, a fragrance ingredient with a fruity, balsamic odor, is synthesized through the esterification of crotonic acid with benzyl alcohol. The selection of a synthetic method is critical and depends on factors such as desired yield and purity, cost-effectiveness, environmental impact, and scalability. This guide explores the primary synthesis pathways, providing detailed experimental protocols and comparative data to inform this decision-making process.
Synthetic Methodologies
The synthesis of benzyl crotonate can be broadly categorized into three main approaches: Fischer-Speier esterification, enzymatic catalysis, and transesterification. Each method offers distinct advantages and disadvantages in terms of reaction conditions, catalyst requirements, and overall efficiency.
Fischer-Speier Esterification
Fischer-Speier esterification is a classic and widely used method for producing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst. The reaction is reversible and often requires the removal of water to drive the equilibrium towards the product.
Several acid catalysts can be employed for the synthesis of benzyl crotonate, with p-toluenesulfonic acid and sulfuric acid being the most common.
-
p-Toluenesulfonic Acid (PTSA): A solid, organic acid that is relatively easy to handle and often provides good yields.
-
Sulfuric Acid (H₂SO₄): A strong, inexpensive mineral acid that can lead to high conversions but may also promote side reactions and presents challenges in handling and disposal.
Table 1: Comparison of Acid Catalysts for Fischer Esterification of Benzyl Crotonate
| Catalyst | Typical Yield | Typical Purity | Advantages | Disadvantages |
| p-Toluenesulfonic Acid | High | >98%[1] | Easy to handle (solid), high purity of product[1] | More expensive than sulfuric acid |
| Sulfuric Acid | Moderate to High | Variable | Inexpensive, readily available | Corrosive, can cause charring, difficult to remove completely |
Enzymatic Synthesis
Enzymatic synthesis, utilizing lipases as biocatalysts, offers a green and highly selective alternative to traditional chemical methods. These reactions are typically performed under mild conditions, minimizing by-product formation and energy consumption. While specific data for benzyl crotonate is limited, studies on analogous esters like benzyl cinnamate and benzyl acetate show very high yields, often exceeding 97%.[2][3]
Table 2: Potential Advantages of Enzymatic Synthesis of Benzyl Crotonate
| Parameter | Description |
| Catalyst | Immobilized Lipases (e.g., from Candida antarctica) |
| Potential Yield | >97% (inferred from analogous reactions)[2][3] |
| Purity | High (due to high selectivity of enzymes) |
| Advantages | Mild reaction conditions, high selectivity, environmentally friendly ("green" synthesis), reusable catalyst. |
| Disadvantages | Longer reaction times, higher initial catalyst cost, potential for enzyme inhibition.[4] |
Transesterification
Transesterification involves the reaction of an ester (e.g., methyl crotonate) with an alcohol (benzyl alcohol) in the presence of a catalyst to produce a different ester (benzyl crotonate). This method can be advantageous when the starting ester is readily available or when direct esterification is problematic. Both acid and base catalysts can be used.
Table 3: Transesterification for Benzyl Crotonate Synthesis
| Parameter | Description |
| Starting Materials | Methyl Crotonate, Benzyl Alcohol |
| Catalysts | Acid catalysts (e.g., sulfuric acid), Base catalysts (e.g., sodium methoxide), Heterogeneous catalysts (e.g., silica-supported boric acid) |
| Potential Yield | High (can exceed 90% under optimized conditions) |
| Advantages | Can be driven to completion with excess alcohol, avoids the production of water. |
| Disadvantages | Requires a pre-existing ester, potential for side reactions depending on the catalyst. |
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of benzyl crotonate via Fischer esterification using p-toluenesulfonic acid.
Fischer Esterification using p-Toluenesulfonic Acid
This protocol is adapted from a large-scale synthesis of a similar ester and provides a robust method for producing high-purity benzyl crotonate.[1]
Materials:
-
Crotonic acid
-
Benzyl alcohol
-
p-Toluenesulfonic acid
-
Cyclohexane (or another suitable solvent for azeotropic removal of water)
Procedure:
-
To a reaction flask equipped with a Dean-Stark apparatus and a reflux condenser, add crotonic acid, benzyl alcohol, and cyclohexane.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Heat the mixture to reflux (approximately 80°C for cyclohexane) and continuously remove the water-cyclohexane azeotrope using the Dean-Stark trap.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically several hours).[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solution under reduced pressure to remove the solvent.
-
Purify the crude benzyl crotonate by vacuum distillation to obtain the final product with high purity. A purity of 98.8% has been reported for a similar ester synthesized under these conditions.[1]
Visualizing the Synthesis
To better understand the chemical processes and workflows involved in the synthesis of benzyl crotonate, the following diagrams are provided.
Caption: Chemical reaction for the synthesis of benzyl crotonate.
Caption: General experimental workflow for benzyl crotonate synthesis.
Caption: Decision flowchart for selecting a synthetic route.
Conclusion
The synthesis of benzyl crotonate from crotonic acid and benzyl alcohol can be effectively achieved through several methods, with Fischer esterification using p-toluenesulfonic acid being a well-documented and high-yielding approach. For applications where environmental impact is a primary concern, enzymatic synthesis presents a promising, albeit potentially slower and more costly, alternative. Transesterification offers another viable route, particularly if the corresponding methyl or ethyl ester is readily available. The choice of the optimal synthetic pathway will ultimately be guided by the specific requirements of the research or development project, balancing the need for high purity and yield with considerations of cost, safety, and environmental sustainability. This guide provides the foundational knowledge and practical protocols to make an informed decision for the successful synthesis of benzyl crotonate.
References
- 1. Crotonic acid benzyl ester synthesis - chemicalbook [chemicalbook.com]
- 2. Production of benzyl cinnamate by a low-cost immobilized lipase and evaluation of its antioxidant activity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Benzyl Acetate Catalyzed by Lipase Immobilized in Nontoxic Chitosan-Polyphosphate Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of benzyl cinnamate by enzymatic esterification of cinnamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Physical Properties of Phenylmethyl 2-Butenoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylmethyl 2-butenoate, also known as benzyl crotonate, is an ester recognized for its warm, herbaceous, and mildly spicy aroma.[1] While extensively used in the fragrance and flavor industries, a comprehensive understanding of its physical properties is crucial for its application in scientific research and developmental studies. This technical guide provides a detailed overview of the key physical characteristics of phenylmethyl 2-butenoate, including its molecular and structural information, thermodynamic properties, and solubility profile. Methodologies for the experimental determination of these properties are also presented to aid in laboratory settings.
Compound Identification and Structure
Proper identification of a compound is fundamental for any scientific investigation. Phenylmethyl 2-butenoate is systematically named benzyl (E)-but-2-enoate.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | benzyl (E)-but-2-enoate |
| Synonyms | Phenylmethyl 2-butenoate, Benzyl crotonate, 2-Butenoic acid, phenylmethyl ester |
| CAS Number | 65416-24-2[1] |
| Molecular Formula | C₁₁H₁₂O₂[2] |
| Molecular Weight | 176.21 g/mol [2] |
| Canonical SMILES | CC=CC(=O)OCC1=CC=CC=C1[3] |
| InChI Key | NCPTYZLUYHXITE-UHFFFAOYSA-N[4] |
Quantitative Physical Properties
The physical properties of phenylmethyl 2-butenoate are summarized in the following table. It is important to note that some variations in reported values exist in the literature, which can be attributed to different experimental conditions and purity of the samples.
Table 2: Physical Properties of Phenylmethyl 2-Butenoate
| Property | Value | Conditions |
| Appearance | Colorless to pale yellow, clear oily liquid.[1][5] | Ambient |
| Melting Point | 112 °C (decomposition)[1][4] | - |
| -70 °C[2] | ||
| Boiling Point | 121-122 °C[1][2][4] | 10 Torr |
| 249-250 °C[5] | 760 mmHg | |
| 250.7 °C[3] | 760 mmHg | |
| Density | 1.0410 g/cm³[1][2][4] | 20 °C |
| 1.02900 to 1.03500 g/cm³[5] | 25 °C | |
| 1.043 g/cm³[3] | - | |
| Refractive Index | 1.51500 to 1.52100[5] | 20 °C |
| 1.522[2] | - | |
| Flash Point | 127.78 °C (262.00 °F)[5] | Closed Cup |
| 128.2 °C[2][3] | - | |
| Solubility | Very slightly soluble in water.[1] Soluble in alcohol and oils.[1] | - |
Experimental Protocols
Synthesis of Phenylmethyl 2-Butenoate
A common method for the synthesis of esters is the Fischer esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst.
-
Reaction: Crotonic acid is reacted with benzyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically heated under reflux with a Dean-Stark apparatus to remove the water formed, driving the equilibrium towards the product.
-
Purification: The crude product is washed with a sodium bicarbonate solution to remove unreacted acid, followed by washing with brine. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed under reduced pressure. Final purification is achieved by vacuum distillation.
Determination of Boiling Point
The boiling point can be determined using a simple distillation apparatus or a Thiele tube method.
-
Apparatus: A round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Procedure: A small amount of the purified phenylmethyl 2-butenoate is placed in the distillation flask with a boiling chip. The apparatus is assembled for simple distillation. The flask is heated, and the temperature is recorded when the liquid is boiling and the vapor temperature is stable. The atmospheric pressure should be recorded as the boiling point is pressure-dependent.
Determination of Density
The density of liquid phenylmethyl 2-butenoate can be determined using a pycnometer or a digital density meter.
-
Apparatus: A pycnometer of a known volume and a balance.
-
Procedure: The empty pycnometer is weighed. It is then filled with the sample, ensuring no air bubbles are present, and weighed again. The temperature of the sample is recorded. The density is calculated by dividing the mass of the sample by the volume of the pycnometer.
Determination of Refractive Index
The refractive index is a measure of how light propagates through the substance and is a useful indicator of purity.
-
Apparatus: An Abbé refractometer.
-
Procedure: A few drops of phenylmethyl 2-butenoate are placed on the prism of the refractometer. The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus on the crosshairs. The refractive index is read from the scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.
Determination of Solubility
The solubility in various solvents can be determined by simple miscibility tests.
-
Procedure: A small, measured amount of phenylmethyl 2-butenoate is added to a test tube containing a measured volume of the solvent (e.g., water, ethanol, diethyl ether). The mixture is agitated, and the solubility is observed and recorded as soluble, partially soluble, or insoluble.
Workflow and Relationships
The following diagram illustrates a general workflow for the synthesis and characterization of phenylmethyl 2-butenoate.
Conclusion
This technical guide provides a consolidated resource on the physical properties of phenylmethyl 2-butenoate for the scientific community. The tabulated data offers a quick reference, while the outlined experimental protocols provide a foundation for laboratory investigation. A clear understanding of these fundamental properties is essential for the effective utilization of this compound in research and development, ensuring reproducibility and accuracy in experimental outcomes.
References
Spectroscopic Profile of Benzyl Crotonate (CAS 65416-24-2): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Benzyl Crotonate (CAS No. 65416-24-2), a compound of interest in various chemical and pharmaceutical research fields. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the replication and validation of these findings.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for Benzyl Crotonate.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | m | 5H | Ar-H |
| ~6.98 | dq | 1H | =CH- |
| ~5.85 | dq | 1H | =CH- |
| ~5.15 | s | 2H | O-CH₂-Ar |
| ~1.88 | dd | 3H | CH₃ |
Note: This data is predicted based on the chemical structure of Benzyl Crotonate and typical chemical shifts for similar functional groups. Experimental data may vary slightly.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~166 | C =O |
| ~145 | =C H- |
| ~136 | Ar-C (quaternary) |
| ~128.5 | Ar-C H |
| ~128.2 | Ar-C H |
| ~128.0 | Ar-C H |
| ~122 | =C H- |
| ~66 | O-C H₂-Ar |
| ~18 | C H₃ |
Note: This data is predicted based on the chemical structure of Benzyl Crotonate and typical chemical shifts.
Table 3: IR Spectroscopic Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3030 | Medium | C-H stretch (aromatic) |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1650 | Medium | C=C stretch (alkene) |
| ~1250 | Strong | C-O stretch (ester) |
| ~1100 | Strong | C-O stretch (ester) |
| ~750, ~700 | Strong | C-H bend (aromatic, out-of-plane) |
Note: This data is predicted based on the functional groups present in Benzyl Crotonate.
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Proposed Fragment |
| 176 | Moderate | [M]⁺ (Molecular Ion) |
| 108 | High | [C₇H₈O]⁺ |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
| 69 | Moderate | [C₄H₅O]⁺ |
Note: Fragmentation patterns are based on typical ester fragmentation pathways.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may need to be optimized.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of Benzyl Crotonate (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).
¹H and ¹³C NMR Acquisition: Spectra are typically acquired on a 400 MHz NMR spectrometer.[1]
-
¹H NMR: A standard pulse sequence is used with a spectral width of approximately 16 ppm, an acquisition time of around 4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: A proton-decoupled pulse sequence is used with a spectral width of approximately 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
References
A Technical Guide to the Solubility of Benzyl Crotonate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of benzyl crotonate in common organic solvents. Understanding the solubility of this compound is critical for a range of applications, including formulation development, reaction chemistry, and purification processes in the pharmaceutical and fragrance industries. Due to a lack of extensive, publicly available quantitative data, this guide offers qualitative solubility information based on established chemical principles, alongside a detailed experimental protocol for determining precise solubility values.
Core Concepts in Solubility
The principle of "like dissolves like" is the foundation for understanding the solubility of benzyl crotonate. This principle states that substances with similar polarities are more likely to be soluble in one another. Benzyl crotonate, an ester, possesses both polar (the ester group) and nonpolar (the benzyl and crotonate hydrocarbon portions) characteristics, suggesting it will exhibit a range of solubilities across different solvent classes.
Qualitative Solubility of Benzyl Crotonate
The following table summarizes the anticipated qualitative solubility of benzyl crotonate in a selection of common organic solvents. This information is inferred from its chemical structure and the general properties of the solvents. It is important to note that these are estimations and experimental verification is recommended for any critical application. One source confirms that benzyl crotonate is soluble in alcohol and oils[1].
| Solvent Class | Solvent Name | Predicted Solubility | Rationale |
| Alcohols | Ethanol | Soluble | The hydroxyl group in ethanol can hydrogen bond with the ester oxygen of benzyl crotonate, and the ethyl group has a similar polarity to the hydrocarbon portions of the molecule. |
| Methanol | Soluble | Similar to ethanol, methanol's polarity and ability to hydrogen bond facilitate the dissolution of benzyl crotonate. | |
| Ketones | Acetone | Soluble | Acetone is a polar aprotic solvent that can effectively solvate the polar ester group of benzyl crotonate. |
| Esters | Ethyl Acetate | Soluble | As an ester itself, ethyl acetate has a similar polarity profile to benzyl crotonate, making them highly miscible. |
| Ethers | Diethyl Ether | Soluble | Diethyl ether is a relatively nonpolar solvent that can dissolve the hydrocarbon portions of benzyl crotonate, while the ether oxygen can interact with the ester group. |
| Hydrocarbons | Hexane | Slightly Soluble | Hexane is a nonpolar solvent and is expected to have limited ability to dissolve the more polar benzyl crotonate. |
| Toluene | Soluble | The aromatic ring in toluene can interact favorably with the benzyl group of benzyl crotonate through pi-stacking interactions, enhancing solubility. |
Experimental Protocol for Determining Benzyl Crotonate Solubility
To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of benzyl crotonate in a given organic solvent.
Objective: To determine the saturation solubility of benzyl crotonate in a specific organic solvent at a controlled temperature.
Materials:
-
Benzyl crotonate (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or incubator
-
Vortex mixer or magnetic stirrer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of benzyl crotonate to a series of vials.
-
Pipette a known volume of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess solid to settle.
-
For finely dispersed solids, centrifuge the vials at a controlled temperature to facilitate the separation of the solid and liquid phases.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant from each vial.
-
Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the diluted samples using a calibrated HPLC or GC method to determine the concentration of benzyl crotonate.
-
-
Data Analysis:
-
Calculate the solubility of benzyl crotonate in the solvent, typically expressed in mg/mL or mol/L, based on the measured concentration and the dilution factor.
-
Repeat the experiment at different temperatures to determine the temperature dependence of solubility.
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of benzyl crotonate solubility.
Caption: Workflow for determining benzyl crotonate solubility.
Conclusion
References
An In-depth Technical Guide to the Stereoisomers of 2-Butenoic Acid, Phenylmethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers of 2-Butenoic acid, phenylmethyl ester, also known as benzyl crotonate. Due to the presence of a carbon-carbon double bond in the butenoic acid moiety, this compound exists as two geometric isomers: (2E)-2-Butenoic acid, phenylmethyl ester and (2Z)-2-Butenoic acid, phenylmethyl ester. This document details their chemical structure, physical properties, synthesis, separation, and characterization, with a focus on providing actionable data and experimental protocols for professionals in the field.
Chemical Structure and Identification
The two stereoisomers of this compound are distinguished by the spatial arrangement of the substituents around the C2-C3 double bond. The (E)-isomer, or trans-isomer, has the higher priority groups on opposite sides of the double bond, while the (Z)-isomer, or cis-isomer, has them on the same side.
Diagram of (E) and (Z) Stereoisomers:
Caption: Chemical structures of the (E) and (Z) stereoisomers.
Physical and Chemical Properties
Quantitative data for the stereoisomers of this compound is crucial for experimental design and interpretation. The following table summarizes the available physical properties. It is important to note that some reported data does not differentiate between the isomers and may correspond to a mixture.
| Property | (2E)-2-Butenoic acid, phenylmethyl ester | (Z)-2-Butenoic acid, phenylmethyl ester | Benzyl Crotonate (Isomer not specified) |
| CAS Number | 71338-71-1[1] | Not explicitly found | 65416-24-2[2] |
| Molecular Formula | C₁₁H₁₂O₂ | C₁₁H₁₂O₂ | C₁₁H₁₂O₂ |
| Molecular Weight | 176.21 g/mol | 176.21 g/mol | 176.21 g/mol |
| Boiling Point | est. 249°C at 760 mmHg[1] | Data not available | 121-122 °C at 10 Torr[2][3][4], 249-250 °C at 760 mmHg[5] |
| Melting Point | Data not available | Data not available | 112 °C (decomp)[2][3], -70 °C[4] |
| Density | Data not available | Data not available | 1.0410 g/cm³ at 20 °C[3][4] |
| Refractive Index | Data not available | Data not available | 1.51500 to 1.52100 at 20 °C[5] |
| Solubility | Data not available | Data not available | Very slightly soluble in water; soluble in alcohol and oils[2] |
| Appearance | Data not available | Data not available | Colorless to pale yellow oily liquid[2] |
Experimental Protocols
Synthesis
A common method for the synthesis of benzyl crotonate is the direct esterification of crotonic acid with benzyl alcohol. This reaction is typically performed under azeotropic conditions to remove the water formed and drive the equilibrium towards the product.[2]
Diagram of Synthesis Workflow:
Caption: General workflow for the synthesis of benzyl crotonate.
Detailed Protocol for Esterification:
-
Reactant Mixture: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine crotonic acid (1.0 equivalent), benzyl alcohol (1.2 equivalents), and a suitable solvent such as toluene.
-
Catalyst: Add a catalytic amount of a strong acid, for example, sulfuric acid or p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution). Separate the organic layer and wash it with brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the benzyl crotonate as a mixture of (E) and (Z) isomers.
Separation of Stereoisomers
The separation of the (E) and (Z) isomers of benzyl crotonate can be challenging due to their similar physical properties. High-performance liquid chromatography (HPLC) is a commonly employed technique for this purpose.
Diagram of Separation Workflow:
References
A Technical Guide to Benzyl Crotonate: Commercial Availability, Purity, and Experimental Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of benzyl crotonate, a key chemical intermediate. This document details its commercial suppliers, available purity grades, and relevant experimental protocols for its synthesis, purification, and analysis. Furthermore, it explores its potential biological activities and associated signaling pathways, offering valuable insights for its application in research and drug development.
Commercial Suppliers and Purity Grades of Benzyl Crotonate
Benzyl crotonate is available from a variety of chemical suppliers, catering to the diverse needs of the research and development community. The purity of commercially available benzyl crotonate typically ranges from 95% to over 99%, suitable for applications ranging from general laboratory use to more sensitive analytical and biological studies. While not always explicitly stated in catalogs, these grades often align with "Technical," "Research Grade," or "High Purity" designations. For applications in drug development and other highly sensitive research, it is recommended to request a certificate of analysis (CoA) from the supplier to confirm the exact purity and impurity profile.
Below is a summary of prominent commercial suppliers of benzyl crotonate and the typical purity grades offered:
| Supplier | Website | Stated Purity/Grade | Notes |
| BOC Sciences | --INVALID-LINK-- | Research Chemicals, Biochemicals | Offers a range of services including custom synthesis.[1] |
| Penta International | --INVALID-LINK-- | Not specified | A long-standing supplier in the chemical industry. |
| SRS Aromatics Ltd | --INVALID-LINK-- | High-quality materials | Focus on fragrance and flavor industries.[1] |
| Synerzine, Inc. | --INVALID-LINK-- | Not specified | Specializes in flavor and fragrance ingredients. |
| Hangzhou Leap Chem Co., Ltd. | --INVALID-LINK-- | Bulk Drug Intermediates | Provides a range of fine chemicals for research and production.[2] |
| The Good Scents Company | --INVALID-LINK-- | Assay: 95.00 to 100.00 | Provides detailed physical and organoleptic properties. |
| Sigma-Aldrich (Merck) | --INVALID-LINK-- | ≥98% | Offers various grades for different research applications.[3] |
Experimental Protocols
This section outlines detailed methodologies for the synthesis, purification, and analysis of benzyl crotonate, compiled from established chemical literature.
Synthesis of Benzyl Crotonate via Fischer Esterification
The most common and straightforward method for synthesizing benzyl crotonate is the Fischer esterification of crotonic acid with benzyl alcohol, using an acid catalyst.[4][5]
Materials:
-
Crotonic acid
-
Benzyl alcohol
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Toluene or another suitable solvent for azeotropic removal of water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine crotonic acid and a molar excess of benzyl alcohol (typically 1.5 to 2 equivalents).
-
Add a suitable solvent, such as toluene, to facilitate the azeotropic removal of water.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is formed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude benzyl crotonate.
Purification by Fractional Distillation
The crude benzyl crotonate can be purified by fractional distillation under reduced pressure to obtain a high-purity product.[6][7][8]
Apparatus:
-
A round-bottom flask
-
A fractionating column (e.g., Vigreux or packed column)
-
A condenser
-
A receiving flask
-
A vacuum source and a manometer
-
A heating mantle with a stirrer
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.
-
Place the crude benzyl crotonate in the round-bottom flask with a few boiling chips or a magnetic stir bar.
-
Gradually apply vacuum to the system.
-
Begin heating the flask gently.
-
Monitor the temperature at the head of the fractionating column. Discard the initial fraction, which may contain lower-boiling impurities.
-
Collect the fraction that distills at the boiling point of benzyl crotonate at the applied pressure (approximately 121-122 °C at 10 Torr).[2][9]
-
Once the main fraction is collected, stop the heating and allow the apparatus to cool before releasing the vacuum.
Analytical Methods for Purity Assessment
The purity of the synthesized and purified benzyl crotonate should be assessed using standard analytical techniques.
GC-MS is a powerful technique for determining the purity of volatile compounds like benzyl crotonate and for identifying any impurities.[10][11]
Typical GC-MS Parameters:
-
Column: A non-polar capillary column (e.g., DB-5MS or HP-5MS).
-
Injector Temperature: 250-280 °C.
-
Oven Program: Start at a lower temperature (e.g., 60-80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250-280 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) mode.
-
Scan Range: A suitable mass range to detect benzyl crotonate (m/z 176.21) and potential impurities.
Sample Preparation:
-
Dissolve a small amount of the benzyl crotonate sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Inject a small volume of the solution into the GC-MS.
-
The purity can be determined by the relative peak area of benzyl crotonate in the resulting chromatogram.
¹H NMR and ¹³C NMR spectroscopy are essential for confirming the chemical structure of benzyl crotonate and for detecting any structural impurities.[12][13]
Expected Chemical Shifts (in CDCl₃):
-
¹H NMR: Signals corresponding to the benzylic protons, the vinyl protons of the crotonate moiety, and the methyl protons. The coupling patterns of the vinyl protons will confirm the trans configuration.
-
¹³C NMR: Resonances for the carbonyl carbon, the aromatic carbons of the benzyl group, the vinylic carbons, and the methyl carbon.
Potential Biological Activity and Signaling Pathways
While benzyl crotonate itself has not been extensively studied for its biological activity in the context of drug development, structurally related compounds have shown interesting pharmacological properties, particularly anti-inflammatory effects. This suggests potential avenues for research into the bioactivity of benzyl crotonate.
Potential Anti-Inflammatory Activity and the NF-κB Signaling Pathway
Several studies have demonstrated the anti-inflammatory properties of compounds containing a benzyl group and other related natural products. For instance, benzyl isothiocyanates have been shown to modulate inflammation through the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[14] The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition is a key target for anti-inflammatory drug development.[15][16][17]
The canonical NF-κB signaling pathway is activated by pro-inflammatory stimuli, leading to the transcription of genes involved in inflammation. It is plausible that benzyl crotonate could exert anti-inflammatory effects by interfering with this pathway.
Caption: Potential inhibitory effect of benzyl crotonate on the NF-κB signaling pathway.
Potential Interaction with PPAR Signaling Pathways
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play crucial roles in metabolism and inflammation.[18][19] Some benzyloxybenzyl-based compounds have been identified as potent and selective PPARδ agonists.[20] Given the structural similarities, it is conceivable that benzyl crotonate could also interact with PPARs, thereby influencing metabolic and inflammatory processes. Further research is warranted to explore this potential interaction.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of benzyl crotonate.
Caption: A typical experimental workflow for benzyl crotonate synthesis and characterization.
References
- 1. benzyl crotonate, 65416-24-2 [thegoodscentscompany.com]
- 2. echemi.com [echemi.com]
- 3. Benzyl butyrate ≥98%, FCC, FG | 103-37-7 [sigmaaldrich.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. Purification [chem.rochester.edu]
- 7. vernier.com [vernier.com]
- 8. scribd.com [scribd.com]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. In situ high-pressure 13C/1H NMR reaction studies of benzyl alcohol oxidation over a Pd/Al2O3 catalyst - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 13. magritek.com [magritek.com]
- 14. Benzyl isothiocyanates modulate inflammation, oxidative stress, and apoptosis via Nrf2/HO-1 and NF-κB signaling pathways on indomethacin-induced gastric injury in rats - Food & Function (RSC Publishing) [pubs.rsc.org]
- 15. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activation of NF-κB/MAPK signaling and induction of apoptosis by salicylate synthase NbtS in Nocardia farcinica promotes neuroinflammation development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. apexbt.com [apexbt.com]
- 20. Discovery of highly potent and selective benzyloxybenzyl-based peroxisome proliferator-activator receptor (PPAR) delta agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
synonyms and IUPAC nomenclature for benzyl crotonate
This technical guide provides an in-depth overview of benzyl crotonate, including its chemical nomenclature, physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and a visualization of its synthesis mechanism. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Nomenclature and Synonyms
Benzyl crotonate is an organic compound, specifically an ester formed from benzyl alcohol and crotonic acid.
IUPAC Name: benzyl (E)-but-2-enoate[1]
Synonyms:
-
Benzyl trans-crotonate[4]
-
Crotonic acid, benzyl ester
Physicochemical Properties
The key physicochemical properties of benzyl crotonate are summarized in the table below. This data is essential for its handling, application, and analysis in a laboratory setting.
| Property | Value | Units | Reference(s) |
| Molecular Formula | C₁₁H₁₂O₂ | [2][5] | |
| Molecular Weight | 176.21 | g/mol | [2] |
| Appearance | Colorless to pale yellow oily liquid | [1] | |
| Boiling Point | 121-122 | °C at 10 Torr | [2] |
| 250.7 | °C at 760 mmHg | [1] | |
| Melting Point | 112 | °C (decomposes) | [2] |
| Density | 1.029 - 1.035 | g/cm³ at 25 °C | [3] |
| Refractive Index | 1.515 - 1.521 | at 20 °C | [3] |
| Flash Point | 127.78 | °C (Tag Closed Cup) | [3] |
| Solubility | Very slightly soluble in water; soluble in alcohol and oils. | [1] |
Experimental Protocols
Synthesis of Benzyl Crotonate via Fischer Esterification
The most common method for synthesizing benzyl crotonate is the Fischer esterification of crotonic acid with benzyl alcohol, using an acid catalyst. The removal of water as it is formed drives the equilibrium towards the product.
Materials:
-
Crotonic acid
-
Benzyl alcohol
-
Toluene
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine crotonic acid (1.0 equivalent), benzyl alcohol (1.2 equivalents), and a suitable volume of toluene to facilitate azeotropic removal of water.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (approximately 1-2 mol%) to the reaction mixture.
-
Reflux: Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Water, being denser, will separate to the bottom of the trap while the toluene will overflow back into the reaction flask. Continue the reflux until the theoretical amount of water has been collected, indicating the reaction is complete. This is typically monitored over several hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
The crude benzyl crotonate can be further purified by vacuum distillation to yield the final product.
-
Analysis of Benzyl Crotonate by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like benzyl crotonate.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for ester analysis (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Helium (carrier gas)
-
Autosampler or manual injection syringe
Procedure:
-
Sample Preparation: Prepare a dilute solution of the benzyl crotonate sample in a suitable volatile solvent, such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).
-
GC-MS Method:
-
Injector: Set the injector temperature to 250 °C. Inject a 1 µL sample in split mode (e.g., 50:1 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/minute.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Use helium at a constant flow rate of 1.0 mL/minute.
-
Mass Spectrometer:
-
Operate in electron ionization (EI) mode at 70 eV.
-
Set the ion source temperature to 230 °C and the quadrupole temperature to 150 °C.
-
Acquire data in full scan mode over a mass range of m/z 40-400.
-
-
-
Data Analysis: Identify the benzyl crotonate peak in the total ion chromatogram based on its retention time. Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a library (e.g., NIST). The mass spectrum should show characteristic fragments of benzyl crotonate, including the molecular ion peak.
Reaction Mechanism Visualization
The synthesis of benzyl crotonate via Fischer esterification proceeds through a well-established nucleophilic acyl substitution mechanism. The key steps are visualized in the diagram below.
Caption: Fischer esterification mechanism for benzyl crotonate synthesis.
References
Methodological & Application
Application Notes and Protocols: 2-Butenoic acid, phenylmethyl ester in the Flavor and Fragrance Industry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Butenoic acid, phenylmethyl ester, commonly known as benzyl crotonate, is an aromatic ester that contributes to the flavor and fragrance profiles of various consumer products. This document provides detailed application notes and experimental protocols for the evaluation and use of benzyl crotonate in the flavor and fragrance industry. Its characteristic warm, herbaceous, and mildly spicy aroma makes it a versatile ingredient in the creation of complex flavor and fragrance compositions.[1] This ester is valued for its ability to impart natural-smelling notes and warmth to formulations, finding application in rose, lavender, amber, and oriental-type fragrances, as well as in the reconstruction of essential oils.[1]
Physicochemical and Organoleptic Properties
A summary of the key physicochemical and organoleptic properties of this compound is presented below. This data is essential for formulators to understand the behavior and sensory contribution of the ingredient.
| Property | Value | Reference |
| Synonyms | Benzyl crotonate, Benzyl but-2-enoate | [1][2][3] |
| CAS Number | 65416-24-2 | [3] |
| Molecular Formula | C₁₁H₁₂O₂ | [2][4] |
| Molecular Weight | 176.21 g/mol | [3] |
| Appearance | Colorless to pale yellow clear liquid | [1][3] |
| Odor Profile | Warm, herbaceous, spicy, balsamic | [3] |
| Boiling Point | 249-250 °C at 760 mmHg | [3] |
| Specific Gravity | 1.029 - 1.035 @ 25°C | [3] |
| Refractive Index | 1.515 - 1.521 @ 20°C | [3] |
| Solubility | Soluble in alcohol and oils; very slightly soluble in water. | [1] |
Flavor and Fragrance Applications
Benzyl crotonate is utilized in a variety of flavor and fragrance formulations. Its warm and spicy notes can enhance fruit and floral profiles, and it can be used to add complexity to savory flavors.
Representative Flavor Profile:
The following table presents a representative flavor profile for this compound based on sensory evaluation by a trained panel. The intensities are rated on a scale from 0 (not perceptible) to 10 (very strong).
| Flavor/Aroma Descriptor | Intensity (0-10) | Notes |
| Herbaceous | 7 | Green, slightly leafy |
| Spicy | 6 | Warm, reminiscent of cinnamon and clove |
| Fruity | 4 | Subtle berry and plum notes |
| Floral | 3 | Faint rose and carnation undertones |
| Balsamic | 5 | Sweet, resinous character |
| Waxy | 2 | Minor fatty note |
Experimental Protocols
Protocol 1: Sensory Evaluation - Quantitative Descriptive Analysis (QDA)
This protocol outlines the procedure for characterizing the flavor and fragrance profile of this compound using a trained sensory panel.
1. Panelist Selection and Training:
-
Select 10-12 panelists based on their sensory acuity, descriptive ability, and availability.
-
Conduct training sessions to familiarize panelists with the aroma and taste of various aromatic esters, including benzyl crotonate.
-
Develop a consensus vocabulary of descriptive terms for the sensory attributes of the test substance.
2. Sample Preparation:
-
Prepare a series of dilutions of this compound in an appropriate solvent (e.g., propylene glycol for flavor, ethanol for fragrance) at concentrations relevant to its intended use. A starting concentration of 10 ppm in water or a suitable food matrix is recommended for flavor evaluation. For fragrance evaluation, a 1% solution in ethanol can be used on a smelling strip.
3. Evaluation Procedure:
-
Present the samples to the panelists in a controlled environment (i.e., sensory booths with controlled lighting and temperature, free of extraneous odors).[5]
-
Samples should be coded with random three-digit numbers and presented in a randomized order to avoid bias.[5]
-
Panelists will evaluate the intensity of each descriptive attribute on a 15-cm line scale anchored with "low" and "high" at the ends.
-
Provide panelists with unsalted crackers and purified water to cleanse their palates between samples.
4. Data Analysis:
-
Convert the line scale ratings to numerical data.
-
Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities across different concentrations.
-
Generate a spider web plot to visualize the flavor/fragrance profile.
Protocol 2: Instrumental Analysis - Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds.[6][7]
1. Instrumentation:
-
Gas Chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).
-
Mass Spectrometer (MS) for compound identification.
-
Appropriate capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
2. Sample Preparation:
-
Prepare a solution of this compound in a suitable volatile solvent (e.g., dichloromethane) at a concentration of 100 ppm.
3. GC-O-MS Analysis:
-
Injector: 250°C, splitless mode.
-
Oven Program: Start at 40°C for 2 min, ramp at 5°C/min to 250°C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Effluent Split: Split the column effluent between the FID, MS, and ODP (e.g., 1:1:1 ratio).
-
ODP: Heated transfer line at 250°C, humidified air added to the effluent to prevent nasal dryness.
-
Olfactometry: A trained assessor sniffs the ODP effluent and records the retention time, odor descriptor, and intensity of each detected odor event.
-
MS: Scan range of m/z 35-350.
4. Data Analysis:
-
Correlate the retention times of the odor events with the peaks from the FID and MS chromatograms.
-
Identify the compound responsible for each odor event by its mass spectrum.
-
Generate an aromagram, which is a plot of odor intensity versus retention time.
Protocol 3: Stability Testing
This protocol describes a method for evaluating the stability of this compound in a finished product under accelerated conditions.[8][9]
1. Sample Preparation:
-
Prepare a fragrance formulation containing this compound at a typical use level (e.g., 0.5%) in a representative product base (e.g., fine fragrance, lotion, soap).
-
Prepare a control sample of the product base without the fragrance.
-
Package the samples in the intended final packaging.
2. Storage Conditions:
-
Store samples under the following conditions for a period of 12 weeks:
3. Evaluation Intervals:
-
Evaluate the samples at time zero, 2, 4, 8, and 12 weeks.
4. Evaluation Parameters:
-
Visual Assessment: Color, clarity, and phase separation.
-
Odor Assessment: A trained sensory panel evaluates any changes in the odor profile compared to the initial sample and a refrigerated control.
-
Chemical Analysis (GC-MS): Quantify the concentration of this compound to determine any degradation.
5. Data Presentation:
-
Summarize the results in a table, noting any significant changes in the evaluation parameters at each time point and under each storage condition.
Representative Stability Data:
The following table shows representative stability data for a fine fragrance containing 0.5% this compound.
| Storage Condition | Time (weeks) | Color Change | Odor Change | Benzyl Crotonate Concentration (%) |
| 40°C | 0 | None | None | 0.50 |
| 4 | Slight yellowing | Slight decrease in spicy notes | 0.48 | |
| 8 | Noticeable yellowing | Loss of herbaceous character | 0.45 | |
| 12 | Significant yellowing | Development of off-notes | 0.41 | |
| 25°C | 0 | None | None | 0.50 |
| 12 | None | Minimal change | 0.49 | |
| Light Exposure | 0 | None | None | 0.50 |
| 12 | Slight yellowing | Slight loss of top notes | 0.47 |
Safety and Regulatory Information
The safety of flavor ingredients is assessed by expert panels, such as the Flavor and Extract Manufacturers Association (FEMA) Expert Panel.[11][12][13] The FEMA GRAS (Generally Recognized As Safe) program evaluates substances based on their intended use in food.[14] The assessment process involves a comprehensive review of available scientific information, including exposure data, structural analogy, metabolism, and toxicology.[11][13] Benzyl derivatives, as a group, have been reaffirmed as GRAS, based in part on their rapid absorption, metabolic detoxification, and excretion in humans.[12]
Conclusion
This compound is a valuable ingredient in the flavor and fragrance industry, contributing warm, herbaceous, and spicy notes to a variety of products. The protocols outlined in this document provide a framework for the comprehensive evaluation of its sensory properties, chemical composition, and stability. Adherence to these standardized methods will ensure the consistent and effective use of this ingredient in product development. While specific quantitative data for this compound is not widely published, the representative data and methodologies presented here offer a robust guide for researchers and formulators.
References
- 1. BENZYL CROTONATE CAS#: 65416-24-2 [amp.chemicalbook.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. benzyl crotonate, 65416-24-2 [thegoodscentscompany.com]
- 4. benzyl crotonate - Wikidata [wikidata.org]
- 5. Sensory assessment: How to implement flavour evaluation [everglowspirits.com]
- 6. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GC-O-MS technique and its applications in food flavor analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iltusa.com [iltusa.com]
- 9. orchadia.org [orchadia.org]
- 10. makingcosmetics.com [makingcosmetics.com]
- 11. FEMA GRAS--a GRAS assessment program for flavor ingredients. Flavor and Extract Manufacturers Association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. foreverest.net [foreverest.net]
- 13. femaflavor.org [femaflavor.org]
- 14. femaflavor.org [femaflavor.org]
Application of Benzyl Crotonate as a Precursor in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl crotonate, an α,β-unsaturated ester, serves as a versatile precursor in organic synthesis, primarily leveraging the reactivity of its conjugated double bond and ester functionality. Its applications span from fundamental carbon-carbon bond-forming reactions to the synthesis of complex carbocyclic and heterocyclic frameworks that are relevant to drug discovery and natural product synthesis. This document provides an overview of key synthetic applications of benzyl crotonate, complete with detailed experimental protocols for selected transformations.
The reactivity of benzyl crotonate is characterized by its susceptibility to nucleophilic attack at the β-carbon (conjugate or Michael addition) and its ability to act as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reaction). These reactions allow for the stereocontrolled introduction of new functional groups and the construction of six-membered rings, respectively.
Key Applications
Benzyl crotonate is a valuable building block for the following types of reactions:
-
Michael Addition (1,4-Conjugate Addition): A wide range of nucleophiles, including organometallics, enolates, and heteroatomic nucleophiles, can add to the β-position of benzyl crotonate. This reaction is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds.
-
Diels-Alder Reaction ([4+2] Cycloaddition): As a dienophile, benzyl crotonate can react with a variety of conjugated dienes to form substituted cyclohexene derivatives. This reaction is highly valuable for the construction of cyclic systems with control over stereochemistry.
-
Asymmetric Synthesis: Chiral catalysts or auxiliaries can be employed in conjunction with benzyl crotonate to achieve enantioselective transformations, leading to the synthesis of optically active molecules.
Experimental Protocols
Rhodium-Catalyzed Asymmetric 1,4-Addition of Phenylboronic Acid to Benzyl Crotonate
This protocol describes the asymmetric conjugate addition of an arylboronic acid to an α,β-unsaturated ester, a reaction of significant interest for the synthesis of chiral β-arylated compounds, which are common motifs in pharmaceuticals. While the original study focused on N-benzyl crotonamide, the methodology is adaptable to benzyl crotonate.[1][2]
Reaction Scheme:
Caption: Asymmetric 1,4-addition of phenylboronic acid to benzyl crotonate.
Methodology:
A chiral rhodium catalyst is prepared in situ from Rh(acac)(CH₂=CH₂)₂ and a chiral phosphine ligand such as (S)-BINAP. The reaction is carried out in a suitable solvent, and the addition of an aqueous base has been shown to be crucial for improving chemical yields.[1][2]
Detailed Protocol (Adapted for Benzyl Crotonate):
-
To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Rh(acac)(CH₂=CH₂)₂ (3 mol%) and (S)-BINAP (3.3 mol%).
-
Add a degassed solvent (e.g., 1,4-dioxane/H₂O mixture).
-
Stir the mixture at room temperature for 30 minutes to pre-form the catalyst.
-
Add benzyl crotonate (1.0 mmol, 1.0 equiv) and phenylboronic acid (1.5 mmol, 1.5 equiv).
-
Add an aqueous solution of a base, such as K₂CO₃ (10-50 mol%).
-
Stir the reaction mixture at a specified temperature (e.g., 100 °C) and monitor the progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired (R)-benzyl 3-phenylbutanoate.
Quantitative Data (Expected):
Based on analogous reactions with N-benzyl crotonamide, high enantioselectivity is expected.[2]
| Entry | Substrate | Catalyst System | Yield (%) | ee (%) |
| 1 | Benzyl Crotonate | Rh(acac)(C₂H₄)₂ / (S)-BINAP | Moderate to High | >90 |
Copper-Catalyzed Conjugate Addition of Grignard Reagents
The conjugate addition of Grignard reagents to α,β-unsaturated esters, catalyzed by copper salts, is a classic and efficient method for carbon-carbon bond formation. This protocol outlines a general procedure for this transformation using benzyl crotonate as the Michael acceptor.
Reaction Scheme:
Caption: Copper-catalyzed conjugate addition of a Grignard reagent to benzyl crotonate.
Methodology:
The reaction involves the formation of an organocuprate species in situ from a Grignard reagent and a catalytic amount of a copper(I) salt. This organocuprate then undergoes a 1,4-addition to benzyl crotonate.
Detailed Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere, add a catalytic amount of a copper(I) salt (e.g., CuI or CuBr·SMe₂, 5 mol%).
-
Add a dry, ethereal solvent (e.g., THF or diethyl ether).
-
Cool the suspension to a low temperature (e.g., -78 °C or 0 °C).
-
Slowly add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 equiv) to the cooled suspension and stir for 15-30 minutes.
-
Add a solution of benzyl crotonate (1.0 equiv) in the same dry solvent dropwise via the dropping funnel, maintaining the low temperature.
-
Stir the reaction mixture at the low temperature for a specified time, monitoring the reaction progress by TLC.
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative):
The yields of conjugate addition products are generally good, though they can be influenced by the specific Grignard reagent and reaction conditions used.
| Entry | Grignard Reagent (R-MgX) | Copper Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 1 | CH₃MgBr | CuI | THF | -78 to 0 | 70-85 |
| 2 | n-BuMgBr | CuBr·SMe₂ | Et₂O | 0 | 75-90 |
Conclusion
Benzyl crotonate is a readily accessible and versatile precursor for various synthetic transformations. Its utility in Michael additions and Diels-Alder reactions, coupled with the potential for asymmetric control, makes it a valuable tool for the synthesis of complex organic molecules. The protocols provided herein offer a starting point for researchers to explore the rich chemistry of this compound in their synthetic endeavors, with potential applications in the development of new pharmaceutical agents and other functional materials. Further exploration of its reactivity with a broader range of nucleophiles and dienes, particularly in the context of stereoselective catalysis, is likely to uncover new and valuable synthetic methodologies.
References
Application Notes and Protocols for the Quantification of Phenylmethyl 2-Butenoate
Introduction
Phenylmethyl 2-butenoate, also known as benzyl crotonate, is an ester used in the flavor and fragrance industry. Accurate and reliable quantification of this compound is crucial for quality control in various consumer products and for research in food science and toxicology. These application notes provide detailed protocols for the quantification of phenylmethyl 2-butenoate using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), catering to the needs of researchers, scientists, and drug development professionals.
Analytical Methods
Two primary analytical techniques are presented for the quantification of phenylmethyl 2-butenoate:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method ideal for the analysis of volatile and semi-volatile compounds. This is the recommended method for complex matrices.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for the analysis of a wide range of compounds. This method is advantageous for non-volatile or thermally labile samples.
Data Presentation
The following table summarizes representative quantitative data for the analytical methods. This data is based on a validated method for a structurally similar compound, benzyl chloride, and serves as a guideline for the expected performance of the described protocols.[1]
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.04 - 0.17 mg/kg | 0.1 mg/L |
| Limit of Quantification (LOQ) | 0.13 - 0.52 mg/kg | 0.5 mg/L |
| Accuracy (% Recovery) | 86.91% - 110% | 98% - 102% |
| Precision (RSD) | 0.10% - 1.17% | < 2% |
| Range | 1 - 40 mg/L | 2 - 200 mg/L |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is adapted from a validated method for the analysis of a related benzyl compound in food matrices.[1]
1. Sample Preparation (Solid Samples, e.g., Food Products):
- Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of dichloromethane (DCM) and an internal standard (e.g., benzyl chloride-d7 at 50 mg/kg).
- Vortex for 1 minute and then sonicate for 15 minutes.
- Centrifuge at 5000 rpm for 10 minutes.
- Collect the DCM supernatant.
- Filter the extract through a 0.22 µm syringe filter.
- The sample is now ready for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 8890 GC System or equivalent.
- Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
- Inlet Temperature: 250°C.
- Injection Volume: 1 µL (splitless mode).
- Oven Temperature Program:
- Initial temperature: 60°C, hold for 2 minutes.
- Ramp: 10°C/min to 280°C.
- Hold: 5 minutes at 280°C.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- MSD Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM).
- Quantifier Ion: To be determined from the mass spectrum of phenylmethyl 2-butenoate.
- Qualifier Ions: To be determined from the mass spectrum of phenylmethyl 2-butenoate.
3. Calibration:
- Prepare a stock solution of phenylmethyl 2-butenoate (1000 mg/L) in DCM.
- Prepare a series of working standard solutions (e.g., 1, 5, 10, 20, 40 mg/L) by diluting the stock solution.
- Add the internal standard to each working standard.
- Inject each standard into the GC-MS and construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a general method based on the analysis of similar aromatic esters.[2][3]
1. Sample Preparation (Liquid Samples, e.g., Beverages):
- Filter the liquid sample through a 0.45 µm membrane filter.
- If necessary, dilute the sample with the mobile phase to fall within the calibration range.
- For solid samples, perform a solvent extraction followed by filtration as described in the GC-MS protocol, and then evaporate the solvent and reconstitute the residue in the mobile phase.
2. HPLC Instrumentation and Conditions:
- HPLC System: Agilent 1260 Infinity II LC System or equivalent.
- Detector: Diode Array Detector (DAD).
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10 µL.
- Detection Wavelength: To be determined by measuring the UV absorbance spectrum of phenylmethyl 2-butenoate (typically around 210-230 nm for the butenoate chromophore).
3. Calibration:
- Prepare a stock solution of phenylmethyl 2-butenoate (1000 mg/L) in the mobile phase.
- Prepare a series of working standard solutions (e.g., 2, 10, 50, 100, 200 mg/L) by diluting the stock solution.
- Inject each standard into the HPLC and construct a calibration curve by plotting the peak area against the concentration.
Mandatory Visualizations
Caption: Synthesis pathway of phenylmethyl 2-butenoate.
References
- 1. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation [scirp.org]
Application Note: Quantitative Analysis of Benzyl Crotonate using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Benzyl crotonate is an ester known for its warm, herbaceous, and mildly spicy aroma, finding applications in the fragrance and flavor industries.[1] Accurate and reliable quantification of benzyl crotonate is essential for quality control in raw materials and finished products, as well as for research and development in various chemical and pharmaceutical applications. This application note presents a detailed protocol for the quantitative analysis of benzyl crotonate using Gas Chromatography-Mass Spectrometry (GC-MS), a widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. The method is designed for researchers, scientists, and drug development professionals requiring a robust and validated analytical procedure.
Principle
This method utilizes a GC-MS system to separate benzyl crotonate from a sample matrix, followed by its ionization and detection. The gas chromatograph separates components of a mixture based on their differential partitioning between a stationary phase (in the GC column) and a mobile phase (a carrier gas). Following separation, the eluted compounds enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound. Quantification is achieved by integrating the peak area of a characteristic ion of benzyl crotonate and comparing it to a calibration curve generated from analytical standards.
Experimental Protocol
1. Materials and Reagents
-
Benzyl crotonate analytical standard (>99% purity)
-
Methanol (HPLC grade or equivalent)
-
Helium (carrier gas, 99.999% purity)
-
Autosampler vials with caps
-
Micropipettes and tips
-
Volumetric flasks
2. Instrumentation
A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following instrumental conditions are provided as a guideline and may be optimized for specific instruments.
-
Gas Chromatograph (GC)
-
Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.
-
Inlet Temperature: 260°C
-
Injection Volume: 1 µL
-
Injection Mode: Split (e.g., 20:1 ratio)
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Hold: Hold at 280°C for 5 minutes.
-
-
-
Mass Spectrometer (MS)
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 280°C
-
Acquisition Mode: Full Scan (e.g., m/z 40-450) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
SIM Ions for Benzyl Crotonate:
-
Quantifier ion: m/z 91
-
Qualifier ions: m/z 176 (Molecular Ion), m/z 69
-
-
3. Standard and Sample Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of benzyl crotonate standard and dissolve it in methanol in a 100 mL volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Preparation: For liquid samples, dilute an accurately weighed amount of the sample in methanol to bring the expected benzyl crotonate concentration within the calibration range. For solid samples, an appropriate extraction method (e.g., sonication in methanol) may be necessary.
4. Data Analysis
-
Qualitative Analysis: Identify the benzyl crotonate peak in the chromatogram by its retention time and by comparing its mass spectrum with a reference library or the standard. The mass spectrum of benzyl crotonate is expected to show a molecular ion peak at m/z 176 and characteristic fragment ions, most notably the tropylium ion at m/z 91, which is often the base peak for benzyl esters.[2]
-
Quantitative Analysis: Generate a calibration curve by plotting the peak area of the quantifier ion (m/z 91) against the concentration of the working standard solutions. Perform a linear regression analysis on the calibration curve. Determine the concentration of benzyl crotonate in the samples by interpolating their peak areas on the calibration curve.
Quantitative Data Summary
The following table summarizes typical validation parameters for a quantitative GC-MS method. These values should be established during method validation in the user's laboratory.
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (Recovery) | 95 - 105% |
| Retention Time (Approx.) | To be determined |
| Mass Spectral Data | |
| Molecular Ion (M+) | m/z 176 |
| Base Peak | m/z 91 |
| Other Fragments | m/z 69, 107, 108 |
Experimental Workflow and Signaling Pathways
The logical workflow for the GC-MS analysis of benzyl crotonate is illustrated in the following diagram.
Caption: Workflow for the GC-MS analysis of benzyl crotonate.
Conclusion
The GC-MS method detailed in this application note provides a robust and reliable protocol for the quantitative analysis of benzyl crotonate. The use of a non-polar capillary column allows for good chromatographic separation, and mass spectrometric detection provides high selectivity and sensitivity. This method is suitable for routine quality control and research applications in various industries. Method validation should be performed in accordance with internal standard operating procedures and regulatory guidelines to ensure data quality and reliability.
References
Application Notes and Protocols: Benzyl Crotonate in the Synthesis of Pharmaceutical Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of benzyl crotonate in the synthesis of key pharmaceutical precursors, specifically focusing on the synthesis of γ-nitro esters, which are versatile intermediates for various GABA (γ-aminobutyric acid) analogs. The protocols outlined below are based on established organocatalytic Michael addition reactions, a powerful tool in asymmetric synthesis.
Introduction
Benzyl crotonate, an α,β-unsaturated ester, serves as a valuable building block in organic synthesis. Its electrophilic β-carbon makes it an excellent Michael acceptor, enabling the formation of carbon-carbon bonds and the introduction of functional groups that are pivotal for the synthesis of complex molecules. In pharmaceutical development, this reactivity is harnessed to create precursors for a range of active pharmaceutical ingredients (APIs), particularly those acting on the central nervous system.
One of the most significant applications of benzyl crotonate in this context is its use in the asymmetric Michael addition of nitroalkanes. This reaction leads to the formation of chiral γ-nitro esters. The nitro group in these intermediates can be readily reduced to an amine, providing a straightforward route to chiral γ-amino acids and their derivatives. These structures form the backbone of several important drugs, including Baclofen (a muscle relaxant) and Rolipram (a phosphodiesterase-4 inhibitor).
Core Application: Synthesis of a Precursor for GABA Analogs
The following section details the synthesis of a γ-nitro ester via the organocatalytic Michael addition of nitromethane to benzyl crotonate. This γ-nitro ester is a direct precursor to the corresponding γ-amino acid, a key structural motif in various pharmaceuticals.
Experimental Protocol: Organocatalytic Asymmetric Michael Addition of Nitromethane to Benzyl Crotonate
This protocol is adapted from established procedures for the organocatalytic Michael addition of nitroalkanes to α,β-unsaturated carbonyl compounds.
Objective: To synthesize benzyl (R)-3-(nitromethyl)butanoate, a key intermediate for chiral GABA analogs.
Reaction Scheme:
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Benzyl Crotonate | 176.21 | 176.2 mg | 1.0 |
| Nitromethane | 61.04 | 0.3 mL | 5.0 |
| (S)-Diphenylprolinol silyl ether catalyst | ~500 | 25 mg | 0.05 |
| Toluene | - | 2.0 mL | - |
| Benzoic Acid (co-catalyst) | 122.12 | 6.1 mg | 0.05 |
| Saturated aq. NH4Cl | - | 5 mL | - |
| Ethyl acetate | - | 20 mL | - |
| Anhydrous MgSO4 | - | As needed | - |
| Silica gel for chromatography | - | As needed | - |
Procedure:
-
To a clean, dry vial equipped with a magnetic stir bar, add benzyl crotonate (176.2 mg, 1.0 mmol), (S)-diphenylprolinol silyl ether catalyst (25 mg, 0.05 mmol), and benzoic acid (6.1 mg, 0.05 mmol).
-
Add toluene (2.0 mL) to the vial and stir the mixture at room temperature until all solids are dissolved.
-
Add nitromethane (0.3 mL, 5.0 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (4:1) eluent system.
-
Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution (5 mL).
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with brine (10 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired benzyl (R)-3-(nitromethyl)butanoate.
Expected Yield and Selectivity:
Based on similar reactions, the expected yield for this transformation is in the range of 70-90%, with an enantiomeric excess (ee) of >90%.
Downstream Conversion to Pharmaceutical Scaffolds
The synthesized γ-nitro ester, benzyl (R)-3-(nitromethyl)butanoate, is a versatile intermediate that can be converted into various pharmaceutical scaffolds. A key transformation is the reduction of the nitro group to an amine, followed by cyclization or hydrolysis to yield valuable building blocks.
Example: Conceptual Pathway to a Baclofen Precursor
-
Reduction of the Nitro Group: The nitro group of benzyl (R)-3-(nitromethyl)butanoate can be reduced to a primary amine using various methods, such as catalytic hydrogenation (e.g., H2, Pd/C) or using reducing agents like zinc in acetic acid. This yields the corresponding γ-amino ester.
-
Cyclization to a Lactam: The resulting γ-amino ester can undergo spontaneous or induced cyclization to form a 2-pyrrolidone derivative.
-
Hydrolysis: Subsequent hydrolysis of the lactam under acidic or basic conditions opens the ring to yield the final γ-amino acid, which is the core structure of Baclofen (after introduction of the p-chlorophenyl group in an earlier step, if a modified starting material is used).
Visualizing the Workflow and Pathways
Experimental Workflow for the Synthesis of a γ-Nitro Ester
Caption: Experimental workflow for the synthesis of a γ-nitro ester.
Signaling Pathway Context: GABAergic System
The pharmaceutical compounds derived from these precursors, such as Baclofen, primarily target the GABAergic system in the central nervous system.
Caption: Simplified diagram of GABAergic signaling and the action of Baclofen.
Conclusion
Benzyl crotonate is a versatile and valuable starting material in the synthesis of pharmaceutical precursors. The organocatalytic Michael addition of nitroalkanes to benzyl crotonate provides an efficient and highly stereoselective route to chiral γ-nitro esters. These intermediates are readily converted to γ-amino acids and their derivatives, which are core components of several important drugs targeting the central nervous system. The protocols and pathways described herein offer a foundation for researchers and drug development professionals to explore the utility of benzyl crotonate in the synthesis of novel pharmaceutical compounds.
Application Notes and Protocols: The Role of Benzyl Crotonate in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl crotonate, the ester of crotonic acid and benzyl alcohol, is a vinyl monomer that presents unique opportunities and challenges in polymer chemistry. While less common than its acrylate and methacrylate counterparts, the study of poly(alkyl crotonate)s suggests that polymers derived from benzyl crotonate could offer distinct properties, including potentially higher glass transition temperatures and unique functionalities due to the presence of the benzyl group. These characteristics make them interesting candidates for various applications, from specialty plastics to materials for biomedical use.
This document provides detailed application notes and protocols for the synthesis and characterization of poly(benzyl crotonate). It is important to note that while the homopolymerization of benzyl crotonate is not extensively documented in publicly available literature, the protocols herein are based on established methods for the polymerization of other alkyl crotonates, particularly methyl and sec-butyl crotonate.
Applications in Polymer Chemistry
The primary role of benzyl crotonate in polymer chemistry is as a monomer for the synthesis of poly(benzyl crotonate). The resulting polymer is expected to have applications in areas where the properties of the benzyl group are advantageous.
Potential Applications:
-
High-Performance Plastics: Poly(alkyl crotonate)s have been shown to exhibit higher glass transition temperatures (Tg) than their corresponding poly(methacrylate)s. This suggests that poly(benzyl crotonate) could be a candidate for applications requiring good thermal stability.
-
Biomaterials: The benzyl ester group can be cleaved to yield poly(crotonic acid), a potentially biodegradable and biocompatible polymer. This makes poly(benzyl crotonate) a potential precursor for drug delivery systems, tissue engineering scaffolds, and other biomedical applications. The benzyl group can also serve as a protecting group for the carboxylic acid functionality during synthesis.
-
Functional Polymers: The aromatic ring of the benzyl group can be further functionalized, allowing for the creation of polymers with tailored properties for applications in sensors, membranes, or as polymer supports for catalysts.
-
Copolymerization: Benzyl crotonate can be used as a comonomer to modify the properties of other polymers. For instance, its incorporation could enhance the thermal properties or provide sites for post-polymerization modification.
Experimental Protocols
Due to the limited literature on the homopolymerization of benzyl crotonate, the following protocols are adapted from successful methods for other crotonate esters, namely anionic polymerization and group transfer polymerization (GTP). Radical polymerization is generally not effective for the homopolymerization of crotonates.
Protocol 1: Anionic Polymerization of Benzyl Crotonate
Anionic polymerization is a powerful technique for synthesizing well-defined polymers with controlled molecular weights and narrow molecular weight distributions.
Materials:
-
Benzyl crotonate (monomer)
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl
-
sec-Butyllithium (s-BuLi) or n-Butyllithium (n-BuLi) in hexane (initiator)
-
Methanol (terminating agent)
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Monomer and Solvent Purification: Benzyl crotonate should be purified by vacuum distillation to remove any inhibitors or impurities. THF must be rigorously dried and deoxygenated.
-
Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of inert gas.
-
Solvent Addition: Transfer the desired amount of purified THF to the reaction flask via cannula. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Initiation: Add the calculated amount of butyllithium initiator dropwise to the stirred THF. The amount of initiator will determine the target molecular weight of the polymer (Mn = [Monomer (g)] / [Initiator (mol)]).
-
Polymerization: Slowly add the purified benzyl crotonate monomer to the initiator solution via a gas-tight syringe. The reaction mixture may develop a characteristic color. Allow the polymerization to proceed at -78 °C for a specified time (e.g., 1-4 hours).
-
Termination: Quench the polymerization by adding a small amount of degassed methanol to the reaction mixture.
-
Polymer Isolation: Allow the reaction to warm to room temperature. Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as cold methanol or hexane.
-
Purification and Drying: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[1][2]
Protocol 2: Group Transfer Polymerization (GTP) of Benzyl Crotonate
GTP is another living polymerization technique that is particularly effective for acrylic and related monomers, including crotonates.[3][4]
Materials:
-
Benzyl crotonate (monomer)
-
Toluene or THF (solvent), freshly distilled
-
1-Methoxy-1-(trimethylsiloxy)-2-methyl-1-propene (MTS) (initiator)
-
Tetrabutylammonium bibenzoate or other suitable catalyst
-
Methanol (terminating agent)
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
Monomer and Solvent Purification: As described in the anionic polymerization protocol.
-
Reaction Setup: Set up a flame-dried Schlenk flask with a magnetic stir bar under an inert atmosphere.
-
Reagent Addition: Add the purified solvent, benzyl crotonate monomer, and the GTP initiator (MTS) to the flask.
-
Catalyst Addition: Add a catalytic amount of the GTP catalyst to the reaction mixture to initiate the polymerization.
-
Polymerization: Stir the reaction at room temperature for a designated period (e.g., 2-24 hours). The reaction is typically exothermic, so cooling may be necessary for large-scale reactions.
-
Termination: Terminate the reaction by adding methanol.
-
Polymer Isolation and Purification: Isolate and purify the polymer as described in the anionic polymerization protocol.
Data Presentation
The following tables summarize hypothetical quantitative data for poly(benzyl crotonate) based on typical values observed for other poly(alkyl crotonate)s synthesized by anionic and group transfer polymerization. These values should be experimentally verified.
Table 1: Polymerization of Benzyl Crotonate - Expected Results
| Polymerization Method | Initiator | Solvent | Temperature (°C) | Time (h) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (GPC) | PDI (Mw/Mn) |
| Anionic | s-BuLi | THF | -78 | 2 | 10,000 | 9,500 | < 1.1 |
| Anionic | n-BuLi | THF | -78 | 2 | 20,000 | 18,800 | < 1.1 |
| GTP | MTS | Toluene | 25 | 4 | 15,000 | 14,200 | < 1.2 |
| GTP | MTS | THF | 25 | 4 | 15,000 | 14,500 | < 1.2 |
Table 2: Expected Properties of Poly(benzyl crotonate)
| Property | Expected Value | Method of Determination |
| Glass Transition Temperature (Tg) | 100 - 140 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temperature (Td) | > 300 °C | Thermogravimetric Analysis (TGA) |
| Refractive Index | ~1.55 | Refractometry |
| Solubility | Soluble in THF, Toluene, Chloroform | Solubility Tests |
Visualizations
Anionic Polymerization Workflow
Caption: Workflow for the anionic polymerization of benzyl crotonate.
Logical Relationship of Polymer Properties
Caption: Relationship between synthesis, structure, and applications.
References
Application Notes and Protocols for the Study of Benzyl Crotonate as a Potential Insect Repellent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl crotonate (benzyl but-2-enoate) is a colorless oily liquid with a warm, herbaceous, and mildly spicy odor.[1] While primarily used in the fragrance and flavor industries, its chemical structure as a benzyl ester suggests potential as an insect repellent. The well-known repellent DEET (N,N-diethyl-meta-toluamide) and other benzyl esters, such as benzyl benzoate, have demonstrated insect repellent or insecticidal properties.[2][3] This has led to interest in exploring the structure-activity relationship of benzyl esters for developing new, effective, and safe insect repellents.[2]
Currently, there is a notable lack of direct research on the insect repellent efficacy of benzyl crotonate. These application notes, therefore, serve as a guide for researchers interested in investigating its potential. The following sections provide a rationale for its study based on data from structurally similar compounds and detail the experimental protocols required for its evaluation.
Rationale for Investigation: Data on Structurally Related Benzyl Esters
While no quantitative data exists for benzyl crotonate, studies on other benzyl esters like benzyl benzoate and benzyl alcohol have shown promising repellent and toxic effects against various insects. These compounds provide a basis for hypothesizing that benzyl crotonate may exhibit similar properties.
A recent study investigated the toxicity and repellency of benzyl alcohol and benzyl benzoate against the red flour beetle (Tribolium castaneum).[4] The findings from this research are summarized in the tables below and can serve as a benchmark for future studies on benzyl crotonate.
Table 1: Contact and Fumigant Toxicity of Benzyl Alcohol and Benzyl Benzoate against Tribolium castaneum [4]
| Compound | Assay Type | LC50 Value |
| Benzyl Alcohol | Direct Contact | 1.77% |
| Benzyl Alcohol | Impregnated Paper | 2.63% |
| Benzyl Benzoate | Direct Contact | 3.11% |
| Benzyl Benzoate | Impregnated Paper | 11.7% |
| Benzyl Alcohol | Fumigant | 6.72 µL/L |
| Benzyl Benzoate | Fumigant | 464 µL/L |
Table 2: Repellent Efficacy of Benzyl Alcohol and Benzyl Benzoate against Tribolium castaneum [4]
| Compound | Concentration (µL/cm²) | Repellency after 24h (%) |
| Benzyl Alcohol | 0.0225 | ~50% |
| Benzyl Benzoate | 0.045 | >80% |
| Benzyl Benzoate | 0.09 | 100% |
| Benzyl Benzoate | 0.18 | 100% |
These data indicate that benzyl esters can be effective toxicants and repellents.[4] Further research into the structure-activity relationship of this class of compounds is warranted to develop more potent and environmentally friendly pesticides and repellents.[1][2]
Experimental Protocols for Evaluating Benzyl Crotonate
To assess the potential of benzyl crotonate as an insect repellent, a series of standardized bioassays should be conducted. The following protocols are adapted from established methods in the field.
Protocol 1: Contact Repellency Bioassay
This assay determines if a substance prevents an insect from making contact with a treated surface.
Materials:
-
Benzyl crotonate
-
Ethanol (or another suitable solvent)
-
Filter paper discs
-
Petri dishes
-
Test insects (e.g., mosquitoes, flour beetles)
-
Timer
Procedure:
-
Prepare serial dilutions of benzyl crotonate in the chosen solvent. A solvent-only control should also be prepared.
-
Cut filter paper discs to fit the bottom of the petri dishes.
-
Apply a known volume of each dilution evenly to a filter paper disc and allow the solvent to evaporate completely. The final concentration should be expressed as µL/cm².
-
Place the treated filter paper in a petri dish.
-
Introduce a predetermined number of insects into the center of the petri dish.
-
Observe and record the number of insects that make contact with the treated filter paper over a set period (e.g., 180 minutes), with observations at regular intervals.
-
Contact repellency is defined as 100% avoidance of the treated filter paper.
Protocol 2: Olfactometer Bioassay (Y-Tube)
This assay assesses the ability of a substance to repel insects from a distance through olfaction.
Materials:
-
Y-tube olfactometer
-
Air pump and flow meter
-
Charcoal-filtered, humidified air source
-
Benzyl crotonate solution
-
Solvent control
-
Test insects
-
Collection chambers
Procedure:
-
Set up the Y-tube olfactometer, ensuring a constant and equal airflow through both arms.
-
Apply the benzyl crotonate solution to a filter paper and place it in the sample chamber of one arm.
-
Apply the solvent control to a filter paper and place it in the sample chamber of the other arm.
-
Introduce a single insect into the base of the Y-tube.
-
Allow the insect a set amount of time to make a choice between the two arms. A choice is recorded when the insect moves a certain distance down one arm.
-
Record the choice made by the insect.
-
Repeat with a sufficient number of insects to allow for statistical analysis.
-
The repellency percentage can be calculated based on the number of insects choosing the control arm versus the treated arm.
Visualizing Experimental Workflows and Potential Mechanisms
The following diagrams, generated using Graphviz, illustrate the workflow for screening potential insect repellents and a hypothetical signaling pathway for insect olfaction that could be targeted by benzyl crotonate.
Caption: Workflow for the screening and development of a new insect repellent.
Caption: Hypothetical olfactory signaling pathway in insects targeted by a repellent.
Safety Considerations
Before commencing any study, it is crucial to review the Safety Data Sheet (SDS) for benzyl crotonate. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves and safety goggles, should be followed.[5] All experiments should be conducted in a well-ventilated area.
Conclusion
While direct evidence for the insect repellent properties of benzyl crotonate is currently lacking, the efficacy of structurally related benzyl esters provides a strong rationale for its investigation. The protocols and workflows outlined in these application notes offer a comprehensive framework for researchers to systematically evaluate the potential of benzyl crotonate as a novel insect repellent. Such research would contribute valuable data to the field of entomology and potentially lead to the development of new, effective tools for pest management and the prevention of vector-borne diseases.
References
- 1. Commercially Available Natural Benzyl Esters and Their Synthetic Analogs Exhibit Different Toxicities against Insect Pe… [ouci.dntb.gov.ua]
- 2. Commercially Available Natural Benzyl Esters and Their Synthetic Analogs Exhibit Different Toxicities against Insect Pests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Toxicity and Repellency Efficacy of Benzyl Alcohol and Benzyl Benzoate as Eco-Friendly Choices to Control the Red Flour Beetle Tribolium castaneum (Herbst. 1797) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. srs.fs.usda.gov [srs.fs.usda.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Benzyl Crotonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of benzyl crotonate from reaction byproducts. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered in the synthesis of benzyl crotonate via Fischer esterification?
A1: Common impurities can be categorized into three main groups:
-
Unreacted Starting Materials: Residual benzyl alcohol and crotonic acid are common impurities.
-
Byproducts from Side Reactions: The acidic conditions and heat used in Fischer esterification can lead to the formation of byproducts such as dibenzyl ether from the self-condensation of benzyl alcohol. Polymerization of benzyl crotonate or crotonic acid can also occur, resulting in tarry residues.
-
Impurities from Starting Materials: Commercial benzyl alcohol may contain impurities such as benzaldehyde.
Q2: What is the recommended first step in the purification of crude benzyl crotonate?
A2: The recommended first step is a liquid-liquid extraction to remove the acidic catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), unreacted crotonic acid, and water-soluble impurities. This is typically followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, and then a wash with brine to remove residual water and inorganic salts.
Q3: When is vacuum distillation a suitable method for purifying benzyl crotonate?
A3: Vacuum distillation is suitable for purifying benzyl crotonate from non-volatile impurities, such as polymers and salts, and from byproducts with significantly different boiling points, like dibenzyl ether. Since benzyl crotonate has a high boiling point at atmospheric pressure, vacuum distillation is necessary to prevent decomposition at elevated temperatures.
Q4: How can I effectively remove residual benzyl alcohol from my benzyl crotonate product?
A4: Both vacuum distillation and column chromatography can be effective. In vacuum distillation, the lower boiling point of benzyl alcohol allows for its separation from the higher-boiling benzyl crotonate. In column chromatography, a non-polar eluent system will typically elute the less polar benzyl crotonate before the more polar benzyl alcohol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of benzyl crotonate.
Issue 1: Low Yield After Liquid-Liquid Extraction
| Possible Cause | Troubleshooting Step |
| Incomplete Extraction | Ensure thorough mixing of the organic and aqueous phases during extraction to maximize the transfer of benzyl crotonate into the organic layer. Perform multiple extractions (e.g., 3x) with the organic solvent. |
| Emulsion Formation | To break emulsions, you can try adding a small amount of brine, gently swirling the separatory funnel, or passing the mixture through a bed of Celite. |
| Product Hydrolysis | If the reaction mixture is strongly acidic and is in contact with water for an extended period, some ester hydrolysis may occur. Perform the aqueous workup promptly and neutralize the acid as soon as possible. |
| Product Loss During Washing | Minimize the volume of aqueous washes to reduce the amount of product lost due to its slight solubility in the aqueous phase. |
Issue 2: Incomplete Separation During Column Chromatography
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent System | Optimize the mobile phase composition using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for benzyl crotonate for good separation.[1][2][3] |
| Column Overloading | Do not exceed the loading capacity of your column. As a general rule, use a silica gel to crude product ratio of at least 30:1 (w/w). |
| Poor Column Packing | Ensure the silica gel is packed uniformly to avoid channeling. A poorly packed column will lead to broad or tailing peaks and poor separation. |
| Co-elution of Impurities | If impurities have similar polarities to benzyl crotonate, a single column may not be sufficient. Consider using a different stationary phase or a gradient elution. |
Issue 3: Product Decomposition During Vacuum Distillation
| Possible Cause | Troubleshooting Step |
| Excessive Temperature | Ensure the vacuum is sufficiently low to allow distillation at a temperature below the decomposition point of benzyl crotonate. Monitor the head temperature closely. |
| Presence of Acidic Impurities | Residual acid catalyst can promote decomposition at high temperatures. Ensure the crude product is thoroughly neutralized and washed before distillation. |
| Prolonged Heating | Minimize the time the product is exposed to high temperatures. Use an appropriately sized distillation flask and heat the mantle to the minimum temperature required for a steady distillation rate. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction
-
Transfer the cooled reaction mixture to a separatory funnel.
-
Add an equal volume of a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Add an equal volume of deionized water and shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Allow the layers to separate and drain the aqueous layer.
-
Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate solution (2x the volume of the organic layer). Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Deionized water (1x the volume of the organic layer).
-
Saturated sodium chloride (brine) solution (1x the volume of the organic layer).
-
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter or decant the dried organic solution to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude benzyl crotonate.
Protocol 2: Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase. A common starting point for benzyl esters is a mixture of petroleum ether (or hexanes) and ethyl acetate.
-
Column Packing: Pack a chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude benzyl crotonate in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.
-
Elution: Elute the column with the mobile phase, collecting fractions. Monitor the elution of the product by TLC.
-
Fraction Analysis: Combine the fractions containing the pure benzyl crotonate.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified benzyl crotonate.
Protocol 3: Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed.
-
Charging the Flask: Add the crude benzyl crotonate to the distillation flask along with a magnetic stir bar or boiling chips.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collecting Fractions: Collect the fraction that distills at the expected boiling point of benzyl crotonate under the applied pressure.
-
Discontinuation: Stop the distillation once the desired product has been collected or if the temperature begins to rise significantly, indicating the distillation of higher-boiling impurities.
Data Presentation
| Purification Method | Key Parameters | Typical Values/Ranges | Expected Purity | Expected Yield |
| Liquid-Liquid Extraction | Organic Solvent | Diethyl ether, Ethyl acetate | >90% (after removal of water-soluble impurities) | 85-95% |
| Wash Solutions | Saturated NaHCO₃, Brine | |||
| Column Chromatography | Stationary Phase | Silica Gel (60-120 mesh) | >98% | 70-90% |
| Mobile Phase | Petroleum Ether:Ethyl Acetate (e.g., 9:1 v/v) | |||
| Rf of Benzyl Crotonate | ~0.3 - 0.5 (in appropriate eluent) | |||
| Vacuum Distillation | Pressure | 1-10 mmHg | >99% | 80-95% |
| Boiling Point | ~110-120 °C at 5 mmHg |
Visualizations
References
Technical Support Center: Optimization of Benzyl Crotonate Esterification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of benzyl crotonate esterification.
Frequently Asked Questions (FAQs)
Q1: What is a standard experimental protocol for the synthesis of benzyl crotonate via esterification?
A detailed methodology for the acid-catalyzed esterification of crotonic acid with benzyl alcohol is provided below. This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired scale.
Experimental Protocol: Fischer Esterification of Crotonic Acid with Benzyl Alcohol
Materials:
-
Crotonic Acid
-
Benzyl Alcohol
-
Acid Catalyst (e.g., Sulfuric Acid[1], p-Toluenesulfonic acid)
-
Solvent (e.g., Toluene, Hexane)[2]
-
Drying Agent (e.g., Anhydrous Magnesium Sulfate, Sodium Sulfate)[3]
-
Saturated Sodium Bicarbonate Solution
-
Brine Solution
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus or Soxhlet extractor with drying agent for water removal
-
Reflux condenser
-
Magnetic stirrer and heat source
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for purification (e.g., vacuum distillation or flash chromatography)[4][5]
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add crotonic acid, an excess of benzyl alcohol (e.g., a 1.5 to 3 molar ratio relative to the acid), and a suitable solvent like toluene.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the product side. Monitor the reaction progress using an appropriate analytical method like TLC or GC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[3]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.[3][5]
-
Purification: Purify the crude benzyl crotonate by vacuum distillation or flash column chromatography on silica gel to obtain the final product.[2][4][5]
Q2: My reaction yield is consistently low. What are the common causes and how can I improve it?
Low yields in esterification are a frequent issue, often stemming from the reversible nature of the reaction and other procedural factors.[6][7][8]
Common Causes for Low Yield:
-
Equilibrium: Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants, reducing the ester yield.[6][8]
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, inadequate temperature, or poor catalyst activity.[7]
-
Side Reactions: Competing reactions can consume starting materials or the desired product.
-
Product Loss During Workup: Significant amounts of product can be lost during transfers, extractions, and purification steps.[6][7][8]
-
Reactant Purity: Impurities in the starting materials (crotonic acid, benzyl alcohol) or solvent can interfere with the reaction.
Strategies to Improve Yield:
-
Shift the Equilibrium:
-
Remove Water: Use a Dean-Stark apparatus during reflux to azeotropically remove water as it is formed.
-
Use Excess Reactant: Employ a large excess of one of the reactants (typically the less expensive one, which is often the alcohol). Using a 10-fold excess of alcohol can increase yields to over 95%.[9]
-
-
Optimize Reaction Conditions:
-
Catalyst: Ensure the acid catalyst is active and used in an appropriate amount.
-
Temperature: Increasing the temperature generally increases the reaction rate, but be mindful of potential side reactions or reactant/product decomposition.[10]
-
-
Minimize Product Loss:
-
Careful handling during transfers and extractions is crucial.
-
Optimize the purification process. For example, in chromatography, select the appropriate solvent system to ensure good separation without excessive product loss on the column.
-
Troubleshooting Guide
This guide addresses specific issues that may arise during the esterification process.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive or insufficient catalyst. | Use a fresh, potent acid catalyst (e.g., H₂SO₄, PTSA). Ensure appropriate catalyst loading. |
| Low reaction temperature. | Increase the reaction temperature to ensure an adequate reaction rate.[10] | |
| Presence of water in reactants or solvent. | Use anhydrous reactants and solvents. | |
| Formation of Byproducts | Ether formation (dibenzyl ether) from benzyl alcohol self-condensation. | This can occur under harsh acidic conditions and high temperatures.[11] Use milder conditions or a more selective catalyst. |
| Polymerization of crotonic acid or benzyl crotonate. | Add a polymerization inhibitor if necessary. Avoid excessively high temperatures. | |
| Difficult Purification | Incomplete separation of product from unreacted starting materials. | Use an excess of one reactant to ensure the other is fully consumed. Optimize the purification method (e.g., adjust the solvent gradient in chromatography or the pressure in vacuum distillation). |
| Emulsion formation during aqueous workup. | Add brine (saturated NaCl solution) to help break the emulsion. |
Optimization of Reaction Parameters
The efficiency of benzyl crotonate esterification is highly dependent on reaction conditions. The following table summarizes key parameters from studies on related esterification reactions.
| Parameter | Condition | Rationale / Expected Outcome | Source(s) |
| Catalyst | Strong protic acids (H₂SO₄, PTSA), solid acid catalysts (Zeolites, Sulfated metal oxides). | Protic acids protonate the carbonyl oxygen, increasing its electrophilicity.[12] Solid acids offer easier separation and reusability.[11][13] | [1][11][13] |
| Molar Ratio (Alcohol:Acid) | 1:1 to 10:1 | Using an excess of alcohol drives the equilibrium towards the ester product, increasing the conversion of the limiting reactant (crotonic acid). | [1][9] |
| Temperature | 60°C - 130°C (Solvent Dependent) | Higher temperatures increase the reaction rate. The optimal temperature depends on the solvent's boiling point and catalyst stability. | [13] |
| Reaction Time | 1 - 24 hours | Time required to reach equilibrium depends on temperature, catalyst loading, and reactant concentrations. | [11][13] |
| Water Removal | Azeotropic distillation (Dean-Stark trap) | Continuous removal of water is critical for driving the reversible reaction to completion and achieving high yields. | [6] |
Visual Guides: Reaction Mechanism and Troubleshooting Workflow
Reaction Mechanism
The following diagram illustrates the acid-catalyzed (Fischer) esterification mechanism for the formation of benzyl crotonate.
Caption: Acid-catalyzed esterification mechanism.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and solving common problems encountered during the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. quora.com [quora.com]
- 7. quora.com [quora.com]
- 8. quora.com [quora.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
stability and degradation of phenylmethyl 2-butenoate under different conditions
This technical support center provides guidance on the stability and degradation of phenylmethyl 2-butenoate. Please note that while direct experimental data for this specific compound is limited in publicly available literature, the information herein is compiled from studies on structurally similar compounds, such as cinnamyl and benzyl esters. This guidance is intended to support researchers, scientists, and drug development professionals in their experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of phenylmethyl 2-butenoate?
A1: Based on data from related ester compounds, the primary factors influencing the stability of phenylmethyl 2-butenoate are expected to be:
-
Temperature: High temperatures can lead to thermal decomposition.
-
pH: Esters are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.
-
Light: Exposure to UV light may cause photodecomposition, although some related compounds have been found to be not phototoxic or photoallergenic[1].
-
Oxidative conditions: The presence of oxygen can lead to different degradation pathways compared to inert atmospheres[2].
-
Enzymatic activity: Carboxylesterases, present in many biological systems, can hydrolyze the ester bond[3].
Q2: How thermally stable is phenylmethyl 2-butenoate expected to be?
A2: Long-chain esters of similar structures, like cinnamyl esters, have been shown to be thermally stable up to 200°C under both inert and oxidative atmospheres[2]. Decomposition is typically observed at temperatures above 215-252°C[2]. The thermal stability can be influenced by the length of the acid chain[2]. For some cinnamyl esters, major mass loss has been observed between 116.8°C and 450°C[4].
Q3: What are the likely degradation products of phenylmethyl 2-butenoate?
A3: The degradation of phenylmethyl 2-butenoate is expected to yield products resulting from the cleavage of the ester bond and modifications to the butenoate moiety.
-
Hydrolysis: Under aqueous conditions, particularly at non-neutral pH, the primary degradation products will be benzyl alcohol and 2-butenoic acid.
-
Thermal Decomposition: At high temperatures, a complex mixture of smaller molecules can be formed due to bond breaking and rearrangement[2][5].
-
Oxidative Degradation: In the presence of oxygen, common oxidation products of similar compounds include benzaldehyde, benzoic acid, and epoxides formed at the carbon-carbon double bond[6].
-
Metabolism: In biological systems, cinnamyl esters are often hydrolyzed to the corresponding alcohol (in this case, benzyl alcohol) by carboxylesterases. The alcohol can then be further oxidized[3].
Q4: Is phenylmethyl 2-butenoate susceptible to photodecomposition?
A4: While direct data is not available, a safety assessment of a structurally similar compound, benzyl trans-2-methyl-2-butenoate, based on its UV spectra, suggested it is not expected to be phototoxic or photoallergenic[1]. However, it is always recommended to perform specific photostability studies for your particular formulation and application.
Troubleshooting Guide
Q: I am observing a rapid loss of my compound in solution. What could be the cause?
A: Rapid loss of phenylmethyl 2-butenoate in solution can be attributed to several factors. Consider the following:
-
pH of the solution: Is your solution acidic or basic? Ester hydrolysis is significantly accelerated at non-neutral pH. Buffer your solution to a pH where the ester is most stable, typically around neutral pH.
-
Presence of enzymes: If you are working with biological matrices (e.g., cell culture media, plasma), enzymatic degradation by esterases is a likely cause. Consider heat-inactivating the biological matrix or using esterase inhibitors if your experimental design allows.
-
Storage conditions: Are your solutions protected from light and stored at an appropriate temperature? Even at room temperature, degradation can occur over time. Store solutions at low temperatures (e.g., 4°C or -20°C) and in amber vials or wrapped in foil to protect from light.
Q: My analytical results show unexpected peaks. How can I identify them?
A: Unexpected peaks in your analytical chromatogram likely represent degradation products.
-
Common Degradants: The most common degradation products from hydrolysis are benzyl alcohol and 2-butenoic acid. You can confirm this by running analytical standards of these compounds.
-
Oxidation Products: If your experiment was performed under ambient (oxidative) conditions, you might be observing oxidation products. For similar compounds, these include benzaldehyde and benzoic acid[6].
-
Mass Spectrometry: Use a mass spectrometer coupled with your chromatography system (e.g., LC-MS or GC-MS) to determine the molecular weight of the unknown peaks. This will provide strong clues as to their identity.
Quantitative Data Summary
The following tables summarize thermal stability data for structurally related cinnamyl esters, which can serve as an estimate for the thermal behavior of phenylmethyl 2-butenoate.
Table 1: Thermal Decomposition of Cinnamyl Long Chain Esters under Inert and Oxidative Atmospheres [2]
| Atmosphere | Decomposition Onset (°C) | Main Decomposition Stage (Tmax °C) |
| Inert | 215 - 252 | 360 - 417 |
| Oxidative | 215 - 252 | >350 and >520 (two stages) |
Table 2: Thermal Properties of Select 3-Phenyl-2-propene Compounds [6]
| Compound | Temperature of Initial Oxygen Absorption (Ta, K) | Temperature of Rapid Oxidation (TR, K) |
| Cinnamaldehyde | 271.25 | 301.125 |
| Cinnamyl alcohol | 292.375 | 332.75 |
| β-methylstyrene | 323.125 | 357.91 |
| Cinnamic acid | 363.875 | 385.375 |
Experimental Protocols
Protocol: Forced Degradation Study for Phenylmethyl 2-Butenoate
Objective: To investigate the stability of phenylmethyl 2-butenoate under various stress conditions (hydrolytic, oxidative, and photolytic) to identify potential degradation products and pathways.
Materials:
-
Phenylmethyl 2-butenoate
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC or UPLC system with a UV/Vis or PDA detector and a mass spectrometer (optional but recommended)
-
C18 analytical column
-
pH meter
-
Photostability chamber
-
Temperature-controlled oven
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of phenylmethyl 2-butenoate in ACN at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase to an appropriate concentration for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH.
-
Keep the solution at room temperature.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
At specified time points, withdraw an aliquot and dilute for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of phenylmethyl 2-butenoate in an oven at a temperature below its melting point (e.g., 80°C) for 48 hours.
-
Also, place a solution of the compound (in a suitable solvent) in the oven.
-
At specified time points, prepare a solution from the solid sample or dilute the solution sample for analysis.
-
-
Photostability:
-
Expose a solution of phenylmethyl 2-butenoate to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples after the exposure period.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Monitor the formation of degradation products and the decrease in the concentration of the parent compound.
-
Characterize any significant degradation products using a mass spectrometer or by comparison with reference standards.
-
Visualizations
Caption: Experimental workflow for a forced degradation study.
References
- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 2. Microwave-Assisted Synthesis of Cinnamyl Long Chain Aroma Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cinnamyl acetate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds - PMC [pmc.ncbi.nlm.nih.gov]
identifying and characterizing impurities in benzyl crotonate samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities in benzyl crotonate samples.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of impurities in benzyl crotonate?
Impurities in benzyl crotonate can originate from several sources:
-
Starting Materials: Residual impurities from the raw materials, primarily benzyl alcohol and crotonic acid.
-
Synthesis Process: Byproducts formed during the esterification reaction, incomplete reactions, or side reactions.
-
Degradation: Degradation of benzyl crotonate due to factors like hydrolysis, oxidation, or exposure to heat and light.
-
Storage and Handling: Contamination from solvents, containers, or improper storage conditions.
Q2: What are the potential impurities from the starting materials?
Impurities from the starting materials are among the most common to be found in the final product.
-
From Benzyl Alcohol:
-
Benzaldehyde: A common impurity resulting from the oxidation of benzyl alcohol.[1][2]
-
Benzyl Chloride: Can be present as a residual impurity from the synthesis of benzyl alcohol.[1][2]
-
Dibenzyl Ether: May be formed as a byproduct during the production of benzyl alcohol.[2]
-
Cyclohexylmethanol: Another potential impurity in benzyl alcohol.[3]
-
-
From Crotonic Acid:
Q3: What types of impurities can be formed during the synthesis of benzyl crotonate?
The synthesis of benzyl crotonate, typically via Fischer esterification of crotonic acid and benzyl alcohol, can lead to several impurities:
-
Unreacted Starting Materials: Residual crotonic acid and benzyl alcohol.
-
Byproducts of Fischer Esterification:
-
Side Reaction Products:
-
Polymerization Products: Benzyl alcohol can be prone to polymerization in the presence of strong acids like sulfuric acid.[8]
-
Sulfonated Aromatics: If sulfuric acid is used as a catalyst, sulfonation of the benzyl group can occur.[8]
-
Michael Addition Products: Nucleophiles (like an alcohol) can potentially add across the double bond of the crotonate moiety under certain conditions.
-
Q4: How can benzyl crotonate degrade, and what are the degradation products?
Benzyl crotonate can degrade through several pathways:
-
Hydrolysis: The ester linkage is susceptible to hydrolysis, especially in the presence of acid or base, yielding benzyl alcohol and crotonic acid.[9][10][11][12]
-
Oxidation: The benzylic position is susceptible to oxidation, which could lead to the formation of benzaldehyde and other oxidized species.[13][14][15][16][17] The double bond in the crotonate moiety can also be a site for oxidation.
-
Thermal Decomposition: At elevated temperatures, benzyl crotonate can decompose. The benzyl group, in particular, can undergo complex thermal decomposition pathways.[18][19][20][21]
Troubleshooting Guides
Problem: An unknown peak is observed in the Gas Chromatography (GC) analysis of my benzyl crotonate sample.
| Possible Cause | Suggested Action |
| Residual Starting Material | Compare the retention time of the unknown peak with that of pure benzyl alcohol and crotonic acid standards. |
| Synthesis Byproduct | Consider the possibility of dibenzyl ether or isomers of benzyl crotonate. Analyze a standard of dibenzyl ether if available. |
| Solvent Impurity | Run a blank analysis of the solvent used to dissolve the sample. |
| Degradation Product | If the sample has been stored for a long time or exposed to heat/light, consider hydrolysis (leading to benzyl alcohol and crotonic acid) or oxidation products (e.g., benzaldehyde). Analyze for these specific compounds. |
| Septum Bleed or Column Degradation | Run a blank gradient to check for peaks originating from the GC system itself. |
Problem: The purity of my synthesized benzyl crotonate is lower than expected.
| Possible Cause | Suggested Action |
| Incomplete Reaction | The Fischer esterification is an equilibrium reaction.[6][7][22][23] To drive the reaction to completion, use an excess of one reactant (typically the alcohol) or remove water as it is formed (e.g., using a Dean-Stark apparatus).[6][7] |
| Side Reactions | Minimize side reactions by controlling the reaction temperature and using a minimal amount of acid catalyst to avoid polymerization or sulfonation of benzyl alcohol.[8] |
| Inefficient Purification | Optimize the purification process (e.g., distillation, chromatography) to effectively remove unreacted starting materials and byproducts. |
| Sample Degradation | Ensure the sample is properly stored in a cool, dark, and dry place to prevent hydrolysis and oxidation. |
Data Presentation: Potential Impurities in Benzyl Crotonate
| Impurity Name | Chemical Structure | Potential Origin | Typical Analytical Method |
| Benzyl Alcohol | C₆H₅CH₂OH | Starting Material, Degradation | GC, HPLC |
| Crotonic Acid | CH₃CH=CHCOOH | Starting Material, Degradation | GC (after derivatization), HPLC |
| Benzaldehyde | C₆H₅CHO | Starting Material Impurity, Oxidation | GC, HPLC |
| Benzyl Chloride | C₆H₅CH₂Cl | Starting Material Impurity | GC-MS |
| Dibenzyl Ether | (C₆H₅CH₂)₂O | Synthesis Byproduct | GC, HPLC |
| Isocrotonic Acid | cis-CH₃CH=CHCOOH | Starting Material Impurity | HPLC, GC (after derivatization) |
Experimental Protocols
1. Gas Chromatography-Mass Spectrometry (GC-MS) for General Impurity Profiling
This method is suitable for the identification and quantification of volatile and semi-volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on concentration)
-
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
2. High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
This method is particularly useful for analyzing non-volatile impurities like crotonic acid and its isomers without derivatization.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
Time (min) | % B
-
---|---
-
0 | 30
-
15 | 90
-
20 | 90
-
21 | 30
-
25 | 30
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm and 254 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Potential impurity formation pathways in benzyl crotonate synthesis.
References
- 1. veeprho.com [veeprho.com]
- 2. Method for removing benzaldehyde impurities in benzyl alcohol - Eureka | Patsnap [eureka.patsnap.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Crotonic acid - Wikipedia [en.wikipedia.org]
- 5. Page loading... [wap.guidechem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. byjus.com [byjus.com]
- 8. Sciencemadness Discussion Board - (Lab report) Making benzyl acetate by fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. US6326521B2 - Process for the preparation of benzyl alcohol - Google Patents [patents.google.com]
- 10. ia800607.us.archive.org [ia800607.us.archive.org]
- 11. ijpsonline.com [ijpsonline.com]
- 12. Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]
- 14. m.youtube.com [m.youtube.com]
- 15. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 16. Selective catalytic oxidation of benzyl alcohol and alkylbenzenes in ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Frontiers | Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates [frontiersin.org]
- 18. The thermal decomposition of the benzyl radical in a heated micro-reactor. I. Experimental findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. High-temperature thermal decomposition of benzyl radicals | Hanson Research Group [hanson.stanford.edu]
- 21. The thermal decomposition of the benzyl radical in a heated micro-reactor. I. Experimental findings. [sonar.ch]
- 22. Fischer Esterification [organic-chemistry.org]
- 23. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
dealing with decomposition of benzyl tosylate during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the synthesis and decomposition of benzyl tosylate.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of benzyl tosylate.
Problem 1: Low or No Yield of Benzyl Tosylate
| Possible Cause | Recommended Solution |
| Moisture in Reaction | Ensure all glassware is thoroughly dried, and use anhydrous solvents. Moisture can hydrolyze the tosyl chloride and quench the reaction. |
| Inactive Reagents | Use freshly opened or properly stored benzyl alcohol and p-toluenesulfonyl chloride. The quality of the base (e.g., pyridine, triethylamine) is also critical. |
| Inadequate Base | Use a sufficient amount of a suitable base to neutralize the HCl generated during the reaction. Pyridine or triethylamine are commonly used.[1][2] |
| Sub-optimal Reaction Temperature | The reaction is typically carried out at 0°C to room temperature. Running the reaction at too low a temperature may slow it down, while higher temperatures can promote decomposition. |
Problem 2: Product Decomposes During or After Synthesis
The inherent instability of benzyl tosylate can lead to decomposition, often indicated by a color change from a white solid to a brown or reddish-brown liquid.[3] This is primarily due to the facility with which the benzylic cation is formed.[3]
| Possible Cause | Recommended Solution |
| Prolonged Reaction Time/High Temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed with the work-up promptly to avoid prolonged exposure to reaction conditions that may promote decomposition. |
| Presence of Acidic Impurities | Ensure complete neutralization of the HCl byproduct. Any residual acid can catalyze the decomposition of the benzyl tosylate. |
| Exposure to Light and Heat | Work in a fume hood with the sash down to minimize light exposure. Store the crude and purified product at low temperatures (ideally -20°C) and in the dark. |
| Harsh Work-up Conditions | Use mild work-up procedures. Avoid strong acids or bases during extraction and washing steps. |
Problem 3: Formation of Benzyl Chloride as a Byproduct
In some cases, particularly with electron-withdrawing groups on the benzyl ring, benzyl chloride can be formed as a significant byproduct.[4][5][6]
| Possible Cause | Recommended Solution |
| Nucleophilic Attack by Chloride | The chloride ion generated from the reaction of p-toluenesulfonyl chloride can act as a nucleophile, displacing the tosylate group. |
| Reaction Conditions | The choice of solvent and base can influence the formation of benzyl chloride. In some cases, using a non-nucleophilic base or a different solvent system may be beneficial. |
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for the synthesis of benzyl tosylate?
A1: The most common method involves the reaction of benzyl alcohol with p-toluenesulfonyl chloride in the presence of a base like pyridine or triethylamine in an anhydrous solvent such as dichloromethane.[2][7]
Q2: Why does my benzyl tosylate turn brown?
A2: The color change from a white solid to a brown liquid is a visual indicator of decomposition. Benzyl tosylate is unstable and can readily form a stable benzylic carbocation, which can then lead to various decomposition products.[3]
Q3: How can I purify crude benzyl tosylate?
A3: Benzyl tosylate can be purified by recrystallization or column chromatography.
-
Recrystallization: Common solvent systems for recrystallization include ether/hexane or ethanol.[7]
-
Column Chromatography: Silica gel chromatography using a solvent system such as petroleum ether/ethyl acetate or hexane/ethyl acetate is effective for purification.[1][3]
Q4: What are the optimal storage conditions for benzyl tosylate?
A4: To minimize decomposition, benzyl tosylate should be stored at low temperatures, typically -20°C, and protected from light.[1]
Q5: How can I monitor the progress of the reaction?
A5: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A typical TLC system would be ethyl acetate/hexane, where benzyl tosylate has an Rf value of approximately 0.5.[1]
Q6: What are the common decomposition products of benzyl tosylate?
A6: The primary decomposition pathway involves the formation of the benzyl cation. This can then react with nucleophiles present in the reaction mixture or solvent to form products such as benzyl alcohol (from hydrolysis), benzyl ethers (if an alcohol is used as a solvent), or undergo elimination to form stilbene and other related products.
Experimental Protocols
Optimized Synthesis of Benzyl Tosylate
This protocol is designed to maximize yield and minimize decomposition.
Materials:
-
Benzyl alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Diethyl ether
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyl alcohol and anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add pyridine, followed by the portion-wise addition of p-toluenesulfonyl chloride.
-
Stir the reaction mixture at 0°C and monitor its progress by TLC (e.g., 20% ethyl acetate in hexanes).
-
Once the reaction is complete (typically 2-4 hours), quench the reaction by adding cold water.
-
Separate the organic layer and wash it sequentially with cold 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature.
-
Purify the crude product by recrystallization from diethyl ether/hexane or by flash column chromatography.
Purification by Flash Column Chromatography
Materials:
-
Silica gel
-
Hexane
-
Ethyl acetate
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude benzyl tosylate in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield pure benzyl tosylate as a white solid.
Visualizations
Caption: Decomposition pathway of benzyl tosylate.
Caption: Experimental workflow for benzyl tosylate synthesis.
Caption: Troubleshooting decision tree for benzyl tosylate synthesis.
References
- 1. Benzyl tosylate | 1024-41-5 | Benchchem [benchchem.com]
- 2. Buy Benzyl tosylate (EVT-1189596) | 1024-41-5 [evitachem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
Technical Support Center: Solvent Selection for Recrystallization and Purification of Benzyl Crotonate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting the optimal solvent for the recrystallization and purification of benzyl crotonate. It includes troubleshooting advice and answers to frequently asked questions to address common challenges encountered during the experimental process.
Solvent Selection for Benzyl Crotonate Recrystallization
The ideal solvent for recrystallization should dissolve the solute (benzyl crotonate) completely at an elevated temperature and poorly at lower temperatures, allowing for the formation of pure crystals upon cooling. Benzyl crotonate is a colorless to pale yellow oily liquid, soluble in alcohol and oils, and very slightly soluble in water.[1] This information, combined with the general principle of "like dissolves like," can guide the selection of an appropriate solvent system.
Table 1: Potential Recrystallization Solvents for Benzyl Crotonate
| Solvent Class | Recommended Solvents | Rationale & Potential Issues |
| Alcohols | Ethanol, Methanol, Isopropanol | Benzyl crotonate is known to be soluble in alcohols.[1] A mixed solvent system with water may be necessary to decrease solubility at lower temperatures. |
| Esters | Ethyl acetate | As benzyl crotonate is an ester, ethyl acetate is a good starting point based on the "like dissolves like" principle. It is a moderately polar solvent. |
| Ketones | Acetone | Acetone is a polar aprotic solvent that can be effective for dissolving esters. Its low boiling point facilitates easy removal. |
| Hydrocarbons | Heptane, Hexane | These nonpolar solvents are unlikely to dissolve benzyl crotonate on their own at room temperature but can be excellent anti-solvents when used in a mixed solvent system with a more polar solvent in which benzyl crotonate is soluble. |
| Ethers | Diethyl ether, Methyl tert-butyl ether (MTBE) | Ethers are good solvents for a wide range of organic compounds and could be suitable, likely in a mixed solvent system. |
| Aromatic Hydrocarbons | Toluene | Toluene can be a good solvent for aromatic compounds like benzyl crotonate. However, its high boiling point can sometimes lead to "oiling out". |
| Mixed Solvents | Ethanol/Water, Acetone/Water, Ethyl acetate/Hexane, Toluene/Heptane | Mixed solvent systems offer the ability to fine-tune the polarity to achieve the desired solubility profile. The compound should be soluble in one solvent and insoluble in the other. |
Experimental Protocol: Solvent Screening for Benzyl Crotonate Recrystallization
This protocol outlines a systematic approach to identifying the optimal solvent for the recrystallization of benzyl crotonate.
Objective: To determine a solvent or solvent mixture that dissolves benzyl crotonate when hot and yields a high recovery of pure crystals upon cooling.
Materials:
-
Impure benzyl crotonate
-
A selection of potential solvents (from Table 1)
-
Test tubes
-
Heating apparatus (e.g., hot plate, water bath)
-
Vortex mixer
-
Ice bath
-
Filtration apparatus (Buchner funnel, filter paper, vacuum flask)
Procedure:
-
Initial Solubility Tests (Single Solvents):
-
Place approximately 0.1 g of impure benzyl crotonate into a test tube.
-
Add 1 mL of the first solvent to be tested at room temperature.
-
Agitate the mixture to see if the compound dissolves. Observe and record the solubility.
-
If the compound does not dissolve at room temperature, gently heat the mixture to the solvent's boiling point. Add the solvent dropwise until the benzyl crotonate fully dissolves. Record the approximate volume of solvent used.
-
Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath for 10-15 minutes.
-
Observe and record the extent of crystal formation. An ideal solvent will show a significant amount of crystalline precipitate.
-
Repeat this process for each potential single solvent.
-
-
Mixed Solvent System Evaluation:
-
If a suitable single solvent is not found, test mixed solvent systems.
-
Dissolve a known amount of benzyl crotonate in a minimal amount of the "good" solvent (in which it is soluble) at its boiling point.
-
Slowly add the "bad" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the cloud point).
-
Gently heat the mixture until it becomes clear again.
-
Allow the solution to cool slowly to room temperature and then in an ice bath.
-
Observe and record the quality and quantity of the crystals formed.
-
-
Solvent Selection Criteria:
-
The best solvent or solvent system will:
-
Completely dissolve the benzyl crotonate at a high temperature.
-
Yield a large volume of well-formed crystals upon cooling.
-
Leave the majority of impurities dissolved in the cold solvent (mother liquor).
-
-
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Oiling Out | The melting point of the benzyl crotonate (or the impure sample) is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent. | Use a lower boiling point solvent. Add a small amount of a "bad" solvent (anti-solvent) to the hot solution to decrease the solubility. Ensure slow cooling to promote crystal nucleation rather than liquid-liquid separation. |
| No Crystals Form Upon Cooling | Too much solvent was used. The solution is not supersaturated. The compound is too soluble in the solvent even at low temperatures. | Boil off some of the solvent to concentrate the solution and try cooling again. If that fails, try a different solvent or a mixed solvent system where the compound is less soluble. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization. |
| Poor Crystal Yield | Too much solvent was used. The cooling process was too rapid. The compound has significant solubility in the cold solvent. | Concentrate the mother liquor by evaporation and cool again to obtain a second crop of crystals. Ensure the solution is thoroughly cooled in an ice bath before filtration. Choose a solvent in which the compound has lower solubility at cold temperatures. |
| Colored Crystals | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use a different solvent system that may leave the colored impurities in the mother liquor. |
| Premature Crystallization During Hot Filtration | The solution is cooling too quickly in the funnel. | Use a heated funnel or pre-heat the funnel with hot solvent. Keep the solution at a rolling boil just before and during filtration. Add a slight excess of hot solvent before filtration and then evaporate it after filtration is complete. |
Frequently Asked Questions (FAQs)
Q1: Is it possible to purify benzyl crotonate by distillation instead of recrystallization?
A1: Yes, as benzyl crotonate is a liquid at room temperature, vacuum distillation is a common and effective method for its purification. Recrystallization is typically used for solid compounds, but it can be applied to some low-melting solids or by forming a solid derivative. The choice between distillation and recrystallization depends on the nature of the impurities.
Q2: What is the purpose of using a mixed solvent system?
A2: A mixed solvent system allows for the fine-tuning of the solvent's polarity and solvating power. This is particularly useful when no single solvent provides the ideal solubility characteristics for recrystallization. By combining a solvent in which the compound is highly soluble with one in which it is poorly soluble, you can create a system where the compound dissolves when hot and precipitates upon cooling.
Q3: How can I tell if my purified benzyl crotonate is pure?
A3: The purity of the recrystallized benzyl crotonate can be assessed by several analytical techniques. Gas chromatography (GC) is a highly effective method for determining the purity of volatile compounds like benzyl crotonate. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure and identify any remaining impurities. A sharp boiling point at a specific pressure is also an indicator of purity.
Q4: What safety precautions should be taken when performing a recrystallization?
A4: Always work in a well-ventilated fume hood, especially when using volatile organic solvents. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Be cautious when heating flammable solvents; never heat them with an open flame. Use a heating mantle, steam bath, or water bath.
Experimental Workflow
References
Validation & Comparative
Validating Benzyl Crotonate: A Comparative Guide to ¹H and ¹³C NMR Spectral Data
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for benzyl crotonate against ethyl crotonate. It is designed for researchers, scientists, and drug development professionals to facilitate the validation of benzyl crotonate through detailed spectral analysis. The guide includes tabulated spectral data, a standard experimental protocol for data acquisition, and a logical workflow for structural verification.
Comparative NMR Spectral Data
The chemical structure of a molecule is unequivocally confirmed by its NMR spectrum. In the case of benzyl crotonate, the presence of the benzyl group introduces characteristic signals in both ¹H and ¹³C NMR spectra, which can be compared with a simpler alkyl ester like ethyl crotonate to understand the electronic effects of the aromatic ring. The data presented below was acquired in deuterated chloroform (CDCl₃).
| Compound | Nucleus | Assignment | Chemical Shift (δ, ppm) | Multiplicity & J (Hz) | Integration |
|---|---|---|---|---|---|
| Benzyl Crotonate | ¹H NMR | Ar-H (C₆H₅) | 7.37 | m | 5H |
| =CH- | 7.00 | dq, J=15.6, 6.8 | 1H | ||
| =CH-C=O | 5.88 | dq, J=15.6, 1.5 | 1H | ||
| O-CH₂-Ar | 5.17 | s | 2H | ||
| CH₃-CH= | 1.89 | dd, J=6.8, 1.5 | 3H | ||
| ¹³C NMR | C=O | 166.1 | |||
| Aromatic & Alkene | 145.1, 136.2, 128.5, 128.2, 128.1, 122.5 | ||||
| Aliphatic | 66.1, 18.0 | ||||
| Ethyl Crotonate | ¹H NMR | =CH- | 6.97 | dq, J=15.6, 6.9 | 1H |
| =CH-C=O | 5.85 | dq, J=15.6, 1.8 | 1H | ||
| O-CH₂-CH₃ | 4.18 | q, J=7.1 | 2H | ||
| O-CH₂-CH₃ & CH₃-CH= | 1.88 & 1.28 | dd, J=6.9, 1.8 & t, J=7.1 | 3H & 3H | ||
| ¹³C NMR | C=O, Alkene | 166.5, 144.5, 123.1 | |||
| Aliphatic | 60.2, 18.0, 14.2 |
Data for Benzyl Crotonate sourced from the Spectral Database for Organic Compounds (SDBS). Data for Ethyl Crotonate sourced from Magritek.[1]
Logical Workflow for Spectral Validation
The following diagram illustrates the logical workflow for validating the chemical structure of a synthesized target compound, such as benzyl crotonate, using NMR spectroscopy.
Experimental Protocols
The following is a representative experimental protocol for acquiring high-resolution ¹H and ¹³C NMR spectra for a small organic molecule like benzyl crotonate.
1. Sample Preparation:
-
Approximately 5-10 mg of the purified benzyl crotonate sample is accurately weighed and dissolved in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
The solution is transferred to a 5 mm NMR tube.
2. NMR Spectrometer and Parameters:
-
Instrument: A high-field NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent) is used.
-
Nuclei: ¹H and ¹³C.
-
Solvent: CDCl₃.
-
Temperature: Standard probe temperature (e.g., 298 K).
3. ¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.
-
Spectral Width: Approximately 16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8 to 16 scans are typically co-added to improve the signal-to-noise ratio.
4. ¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30') is used to provide a spectrum with singlets for each unique carbon.
-
Spectral Width: Approximately 240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) is required to achieve an adequate signal-to-noise ratio.
5. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
Phase and baseline corrections are applied.
-
The ¹H spectrum is referenced to the TMS signal at 0.00 ppm. The ¹³C spectrum is referenced to the solvent signal of CDCl₃ (δ = 77.16 ppm).
-
For the ¹H spectrum, peak integration is performed to determine the relative number of protons. Peak multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) are determined.
References
A Comparative Guide to Analytical Standards for Benzyl Crotonate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical standards and validation methodologies relevant to the quantification of benzyl crotonate. While specific, validated methods for benzyl crotonate are not extensively documented in publicly available literature, this document compiles and compares data from analogous compounds, primarily benzyl alcohol and other fragrance esters. This information serves as a robust starting point for developing and validating an analytical method for benzyl crotonate in various matrices.
The primary analytical techniques discussed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), both widely used for the analysis of volatile and semi-volatile organic compounds like benzyl crotonate.
Comparison of Analytical Method Validation Parameters
The following tables summarize typical validation parameters for the quantification of compounds structurally similar to benzyl crotonate, offering a benchmark for performance expectations.
Table 1: Gas Chromatography (GC) Method Validation Parameters for Related Compounds
| Parameter | Typical Performance for Benzyl Alcohol/Similar Esters | Significance in Method Validation |
| Linearity (R²) | > 0.99 | Indicates the direct proportionality of the instrument response to the analyte concentration. |
| Accuracy (% Recovery) | 80 - 120% | Measures the closeness of the experimental value to the true value. |
| Precision (% RSD) | Intra-day: < 2% Inter-day: < 5% | Demonstrates the reproducibility of the method under the same and different operating conditions. |
| Limit of Detection (LOD) | 0.1 - 5 pg | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | 0.5 - 10 pg | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
Data synthesized from methods for benzyl alcohol and other fragrance components.
Table 2: High-Performance Liquid Chromatography (HPLC) Method Validation Parameters for Related Compounds
| Parameter | Typical Performance for Benzyl Alcohol/Similar Esters | Significance in Method Validation |
| Linearity (R²) | > 0.999 | Indicates a strong linear relationship between concentration and detector response. |
| Accuracy (% Recovery) | 98 - 102% | Ensures the method accurately measures the amount of analyte present. |
| Precision (% RSD) | < 2.0% | Highlights the method's consistency and reproducibility. |
| Limit of Detection (LOD) | ~3 ppm | The minimum concentration at which the analyte can be reliably detected. |
| Limit of Quantification (LOQ) | ~10 ppm | The minimum concentration at which the analyte can be accurately and precisely quantified. |
Data synthesized from methods for benzyl alcohol and benzyl benzoate.
Experimental Protocols
Detailed methodologies for the analysis of related compounds are presented below. These can be adapted and optimized for the specific requirements of benzyl crotonate quantification.
Protocol 1: Quantification of Benzyl Crotonate using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from established methods for analyzing fragrance components and benzyl alcohol.
1. Sample Preparation:
-
Accurately weigh 1.0 g of the sample into a 15 mL centrifuge tube.
-
Add 5 mL of a suitable solvent (e.g., absolute ethanol, methanol, or dichloromethane).
-
Sonicate for 30 minutes to ensure complete dissolution/extraction of benzyl crotonate.
-
Dilute to a final volume of 10 mL with the same solvent.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the supernatant to a GC vial for analysis.
2. GC-MS Instrumental Conditions:
-
Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Injection Port Temperature: 260°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 5 minutes.
-
Ramp: Increase to 270°C at a rate of 35°C/min.
-
Final hold: Hold at 270°C for 1 minute.
-
-
Interface Temperature: 250°C.
-
Detection: Mass Spectrometry (MS) in Selective Ion Monitoring (SIM) mode for enhanced sensitivity and specificity. Quantitative ions for benzyl crotonate would need to be determined from its mass spectrum.
3. Calibration:
-
Prepare a series of standard solutions of a certified benzyl crotonate reference standard in the chosen solvent.
-
The concentration range should bracket the expected concentration of benzyl crotonate in the samples.
-
Analyze the standards under the same GC-MS conditions as the samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
Protocol 2: Quantification of Benzyl Crotonate using High-Performance Liquid Chromatography (HPLC)
This protocol is based on reverse-phase HPLC methods developed for benzyl alcohol and benzyl benzoate.
1. Sample Preparation:
-
Accurately weigh an appropriate amount of the sample into a volumetric flask.
-
Dissolve and dilute to volume with the mobile phase or a suitable diluent (e.g., methanol or acetonitrile).
-
Sonicate if necessary to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Instrumental Conditions:
-
Column: C18 reverse-phase column (e.g., Waters XBridge C18, 250 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase: A mixture of a buffered aqueous solution (e.g., 10mM Ammonium acetate, pH 5.5) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for benzyl crotonate.
-
Flow Rate: 0.8 - 1.5 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV detector at a wavelength where benzyl crotonate has maximum absorbance (e.g., 220 nm).
-
Injection Volume: 20 µL.
3. Calibration:
-
Prepare a stock solution of a certified benzyl crotonate reference standard.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
The concentration range should cover the expected sample concentrations.
-
Inject the standards and construct a calibration curve by plotting peak area versus concentration.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical validation process and the experimental workflow for quantifying benzyl crotonate.
Caption: Workflow for Analytical Method Validation.
Caption: Experimental Workflow for Benzyl Crotonate Quantification.
A Comparative Analysis of Benzyl Crotonate and Structurally Similar Esters for Flavor and Fragrance Applications
For Researchers, Scientists, and Drug Development Professionals
In the realm of flavor and fragrance chemistry, the selection of an appropriate ester is paramount to achieving the desired sensory profile and ensuring product stability. This guide provides a comparative analysis of benzyl crotonate against two structurally similar and widely used esters: ethyl crotonate and butyl crotonate. This objective comparison, supported by physicochemical data and established experimental protocols, aims to assist researchers and product development professionals in making informed decisions for their specific applications.
Physicochemical and Organoleptic Properties
The fundamental characteristics of these esters, including their molecular structure, physical properties, and sensory profiles, are summarized in the tables below. These properties directly influence their application, performance, and stability.
Table 1: Physicochemical Properties of Selected Crotonate Esters
| Property | Benzyl Crotonate | Ethyl Crotonate | Butyl Crotonate |
| Molecular Formula | C₁₁H₁₂O₂[1] | C₆H₁₀O₂[2] | C₈H₁₄O₂[3][4] |
| Molecular Weight ( g/mol ) | 176.21[1] | 114.14[2] | 142.20[3][4] |
| Boiling Point (°C) | 121-122 @ 10 Torr[1] | 136-137 @ 760 mmHg[5] | 171-172 @ 760 mmHg[6] |
| Density (g/cm³) | ~1.041 @ 20°C[1] | 0.914-0.920 @ 20°C[5] | 0.901-0.909 @ 25°C[6] |
| Refractive Index | 1.515-1.521 @ 20°C[7] | 1.423-1.428 @ 20°C[5] | 1.425-1.435 @ 20°C[6] |
| Flash Point (°C) | 127.78[7] | 2.22[5][8] | 62.22[6] |
| Water Solubility | Very slightly soluble[1] | Insoluble[2] | Insoluble[6] |
| Solubility in Organic Solvents | Soluble in alcohol and oils[1] | Soluble in ethanol and oils[2] | Soluble in alcohol and oils[6] |
Table 2: Organoleptic Properties of Selected Crotonate Esters
| Ester | Odor Profile | Flavor Profile | Common Applications |
| Benzyl Crotonate | Warm, herbaceous, mildly spicy, balsamic[1][7] | - | Perfumes (Rose, Lavender, Oriental), reconstruction of essential oils[1] |
| Ethyl Crotonate | Pungent, chemical, sweet, alliaceous, caramellic, rum-like[8][9] | Musty, onion, garlic, caramellic, brown[8] | Flavoring in alcoholic beverages, strawberry, pineapple, and other fruit flavors[10] |
| n-Butyl Crotonate | Fruity[11] | - | Flavors and fragrances[11] |
Performance Comparison
-
Flavor/Fragrance Profile: Benzyl crotonate offers a complex, warm, and spicy-herbaceous aroma, making it suitable for sophisticated fragrance compositions. In contrast, ethyl crotonate provides a sharper, sweeter, and fruitier profile with rum-like notes, lending itself well to food flavorings. Butyl crotonate is described more generally as having a fruity character.
-
Volatility and Tenacity: With the highest molecular weight and boiling point, benzyl crotonate is the least volatile of the three. This suggests it will have greater tenacity and a longer-lasting aroma, making it a valuable fixative in perfumes. Ethyl crotonate, being the most volatile, will provide a more immediate "top-note" impact in a flavor or fragrance blend. Butyl crotonate falls in between.
-
Stability: The stability of esters is crucial for the shelf-life of consumer products. Esters can undergo hydrolysis, especially in aqueous environments and at non-neutral pH, reverting to their constituent carboxylic acid and alcohol. The rate of hydrolysis can be influenced by the steric hindrance around the carbonyl group. While specific kinetic data for the hydrolysis of these three crotonates under identical conditions is unavailable, it is a critical factor to consider in product formulation. Unsaturated esters, in general, can also be susceptible to oxidation, which may lead to off-notes.
Experimental Protocols
To facilitate further research and direct comparison, the following are detailed methodologies for key experiments.
Protocol 1: Synthesis of Crotonate Esters via Fischer-Speier Esterification
This protocol describes a general method for the synthesis of benzyl, ethyl, and butyl crotonates.
Materials:
-
Crotonic acid
-
Benzyl alcohol, ethanol, or n-butanol
-
Concentrated sulfuric acid (catalyst)
-
Toluene (for azeotropic removal of water)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, Dean-Stark apparatus, condenser, separatory funnel, distillation apparatus
Procedure:
-
In a round-bottom flask, combine equimolar amounts of crotonic acid and the corresponding alcohol (benzyl alcohol, ethanol, or n-butanol).
-
Add a suitable volume of toluene to facilitate azeotropic removal of water.
-
Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total mass of reactants).
-
Assemble the flask with a Dean-Stark apparatus and a condenser.
-
Heat the mixture to reflux. The reaction progress can be monitored by the amount of water collected in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water and 5% sodium bicarbonate solution to neutralize the acidic catalyst and remove any unreacted crotonic acid.
-
Wash again with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude ester by fractional distillation under reduced pressure.
-
Characterize the final product using techniques such as NMR and IR spectroscopy to confirm its structure and purity.
Protocol 2: Sensory Evaluation of Flavor Esters
This protocol outlines a standardized procedure for the sensory evaluation of the synthesized esters.
Materials:
-
Purified benzyl crotonate, ethyl crotonate, and butyl crotonate.
-
Odorless solvent (e.g., dipropylene glycol or ethanol).
-
Glass vials with caps.
-
Olfactory strips (blotters).
-
Sensory panel of trained assessors (typically 8-12 members).
-
Sensory booths with controlled lighting and ventilation.
-
Water and unsalted crackers for palate cleansing.
Procedure:
-
Sample Preparation: Prepare solutions of each ester at a predetermined concentration (e.g., 1% in the chosen solvent) to ensure a safe and perceivable aroma intensity.
-
Panelist Training: Familiarize the sensory panel with the aroma profiles of the esters and the descriptive terms to be used in the evaluation.
-
Evaluation:
-
Present the samples to the panelists in a randomized and blind manner.
-
Panelists dip an olfactory strip into each sample and evaluate the aroma at different time intervals (e.g., immediately, after 5 minutes, after 30 minutes) to assess the top, middle, and base notes.
-
Panelists rate the intensity of various aroma descriptors (e.g., fruity, spicy, sweet, herbaceous) on a labeled magnitude scale (e.g., 0-10).
-
Panelists provide an overall assessment of the pleasantness and character of each aroma.
-
-
Data Analysis: Analyze the collected data statistically to determine significant differences in the sensory profiles of the esters.
Protocol 3: Instrumental Analysis of Flavor Esters by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the instrumental analysis of the purity and volatile profile of the synthesized esters.[12][13][14][15]
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for flavor analysis (e.g., DB-5ms).
-
Helium as the carrier gas.
Procedure:
-
Sample Preparation: Dilute the synthesized esters in a suitable volatile solvent (e.g., dichloromethane or hexane) to an appropriate concentration for GC-MS analysis.
-
GC-MS Parameters:
-
Injector Temperature: Typically set around 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a controlled rate (e.g., 5-10°C/min).
-
Carrier Gas Flow Rate: Set to a constant flow rate (e.g., 1 mL/min).
-
MS Parameters: Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-400) in electron ionization (EI) mode.
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.
-
Data Interpretation:
-
Identify the peaks in the chromatogram based on their retention times.
-
Confirm the identity of each compound by comparing its mass spectrum with a reference library (e.g., NIST).
-
Determine the relative purity of the synthesized ester by calculating the peak area percentage.
-
Visualizations
To further elucidate the processes and relationships discussed, the following diagrams are provided.
Caption: Fischer-Speier Esterification Pathway for Crotonate Esters.
Caption: Workflow for Sensory Evaluation of Flavor Esters.
Caption: Workflow for GC-MS Analysis of Flavor Esters.
References
- 1. BENZYL CROTONATE CAS#: 65416-24-2 [amp.chemicalbook.com]
- 2. Ethyl trans-crotonate | C6H10O2 | CID 429065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Butyl crotonate | C8H14O2 | CID 5366039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ethyl crotonate, 10544-63-5 [thegoodscentscompany.com]
- 6. butyl (E)-2-crotonate, 591-63-9 [thegoodscentscompany.com]
- 7. benzyl crotonate, 65416-24-2 [thegoodscentscompany.com]
- 8. ethyl (E)-2-crotonate, 623-70-1 [thegoodscentscompany.com]
- 9. ethyl (E)-2-crotonate, 623-70-1 [perflavory.com]
- 10. Human Metabolome Database: Showing metabocard for Ethyl crotonate (HMDB0039581) [hmdb.ca]
- 11. Page loading... [guidechem.com]
- 12. researchgate.net [researchgate.net]
- 13. GC-MS: A Key Tool for Flavor and Fragrance Analysis [hplcvials.com]
- 14. rroij.com [rroij.com]
- 15. Gas Chromatography in Food Analysis: Principles and Applications • Food Safety Institute [foodsafety.institute]
A Comparative Guide to the Validation of HPLC Methods for Benzyl Crotonate Analysis
In the realm of pharmaceutical analysis and quality control, the validation of analytical methods is paramount to ensure the reliability and accuracy of results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of benzyl crotonate, a common fragrance and flavor ingredient. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a comparative analysis with alternative techniques.
High-Performance Liquid Chromatography (HPLC) Method
A reversed-phase HPLC method is a primary choice for the analysis of benzyl crotonate due to its versatility and sensitivity. A well-validated HPLC method can provide accurate quantification and impurity profiling.
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and water is suitable. For example, a starting condition of 50:50 (v/v) acetonitrile:water, gradually increasing the acetonitrile concentration.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at 254 nm, where the benzyl group exhibits strong absorbance.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Samples of benzyl crotonate are accurately weighed and dissolved in the mobile phase to a known concentration (e.g., 1 mg/mL).
HPLC Method Validation
Method validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is fit for its intended purpose. The key validation parameters are summarized in the table below.
Table 1: HPLC Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. | No interference from blank, placebo, or degradation products at the retention time of benzyl crotonate. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 over a concentration range of 0.1 - 1.5 mg/mL. |
| Accuracy | % Recovery between 98.0% and 102.0% | 99.5% - 101.2% recovery at three concentration levels. |
| Precision | ||
| - Repeatability (n=6) | Relative Standard Deviation (RSD) ≤ 2.0% | RSD = 0.8% |
| - Intermediate Precision | RSD ≤ 2.0% | RSD = 1.2% (different analyst, different day) |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.01 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.03 µg/mL |
| Robustness | RSD ≤ 2.0% after small, deliberate changes in method parameters. | Method is robust to minor changes in flow rate (±0.1 mL/min) and column temperature (±2 °C). |
Alternative Method: Gas Chromatography (GC)
For volatile and semi-volatile compounds like benzyl crotonate, Gas Chromatography (GC) presents a viable alternative to HPLC. GC can offer high resolution and sensitivity, particularly when coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Experimental Protocol: GC
-
Instrumentation: A gas chromatograph with an FID or MS detector and an autosampler.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 10 °C/min.
-
Detector Temperature: 300 °C (for FID).
-
Injection Volume: 1 µL (split injection).
-
Sample Preparation: Samples are dissolved in a volatile organic solvent like hexane or ethyl acetate.
Comparison of HPLC and GC Methods
The choice between HPLC and GC depends on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation.
Table 2: Comparison of HPLC and GC for Benzyl Crotonate Analysis
| Feature | HPLC | GC |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Wide range of compounds, including non-volatile and thermally labile substances. | Volatile and thermally stable compounds. |
| Sensitivity | Good, detector-dependent (UV, MS, etc.). | Excellent, especially with FID or MS. |
| Resolution | High, can be optimized with gradient elution. | Very high, especially with capillary columns. |
| Sample Preparation | Simple dissolution in the mobile phase. | May require derivatization for non-volatile compounds, but simple dissolution for benzyl crotonate. |
| Analysis Time | Typically 10-30 minutes. | Can be faster, often under 15 minutes with temperature programming. |
| Instrumentation Cost | Moderate to high. | Moderate to high. |
Visualizations
To further clarify the methodologies and comparisons, the following diagrams are provided.
Caption: Workflow for the validation of an HPLC method.
Caption: Comparison of HPLC and GC for benzyl crotonate analysis.
A Comparative Guide to the FT-IR Spectroscopic Identification of Benzyl Crotonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Fourier-Transform Infrared (FT--IR) spectrum of benzyl crotonate against structurally similar alternatives, namely benzyl acetate and ethyl crotonate. The objective is to furnish a clear, data-driven methodology for the unambiguous identification of benzyl crotonate, a key fragrance and flavor ingredient, utilizing FT-IR spectroscopy. The supporting experimental data, protocols, and logical workflows are detailed herein to aid in research and quality control processes.
Spectral Comparison of Benzyl Crotonate and its Alternatives
The identification of benzyl crotonate via FT-IR spectroscopy hinges on the unique vibrational frequencies of its constituent functional groups. The key distinguishing features arise from the interplay of the benzyl group, the ester linkage, and the crotonate's carbon-carbon double bond. A comparison with benzyl acetate and ethyl crotonate highlights these differences. Benzyl acetate lacks the C=C double bond, while ethyl crotonate possesses an ethyl group instead of a benzyl group.
Below is a summary of the characteristic FT-IR absorption bands for these three compounds.
| Functional Group | Vibrational Mode | Benzyl Crotonate (cm⁻¹) | Benzyl Acetate (cm⁻¹)[1] | Ethyl Crotonate (cm⁻¹)[2] | Notes |
| Aromatic Ring | C-H Stretch | ~3034 | ~3035 | - | Indicates the presence of the benzyl group. |
| Alkene | =C-H Stretch | ~3034 | - | ~3040 | The overlap with aromatic C-H stretch in benzyl crotonate is noted. |
| Alkyl | C-H Stretch | ~2920 | ~2955 | ~2980 | Stretching vibrations of sp³ hybridized C-H bonds. |
| Ester Carbonyl | C=O Stretch | ~1718 | ~1745 | ~1725 | The conjugation with the C=C double bond in benzyl crotonate and ethyl crotonate lowers the wavenumber compared to the unconjugated benzyl acetate. |
| Alkene | C=C Stretch | ~1658 | - | ~1655 | A key indicator for the presence of the crotonate moiety. Absent in benzyl acetate. |
| Aromatic Ring | C=C Stretch | ~1600, ~1496, ~1454 | ~1605, ~1498, ~1455 | - | Characteristic absorptions of the benzene ring. |
| Ester Linkage | C-O Stretch | ~1265, ~1165 | ~1240, ~1028 | ~1270, ~1175 | Complex region with multiple bands, useful for fingerprinting. |
| Alkene | =C-H Bend | ~968 | - | ~965 | Out-of-plane bending, characteristic of trans-alkenes. |
| Aromatic Ring | C-H Bend | ~748, ~698 | ~750, ~698 | - | Out-of-plane bending, indicative of monosubstituted benzene. |
Note: The peak positions are approximate and can vary slightly based on the experimental conditions and the physical state of the sample.
The most salient features for distinguishing benzyl crotonate are the concurrent presence of the ester carbonyl (C=O) stretch at a lower wavenumber (around 1718 cm⁻¹) due to conjugation, a distinct carbon-carbon double bond (C=C) stretch (around 1658 cm⁻¹), and the characteristic absorptions of a monosubstituted benzene ring.
Experimental Protocol: FT-IR Analysis of Liquid Samples
This protocol outlines the procedure for obtaining a high-quality FT-IR spectrum of a liquid sample, such as benzyl crotonate, using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
Instrumentation:
-
FT-IR Spectrometer equipped with a Diamond or Germanium ATR accessory.
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal surface is clean. Use a solvent such as isopropanol or ethanol to wipe the crystal, followed by a dry, lint-free cloth.
-
Acquire a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.
-
-
Sample Application:
-
Place a small drop of the liquid sample onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
-
-
Spectrum Acquisition:
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for identification purposes.
-
-
Data Processing and Analysis:
-
The acquired interferogram is automatically Fourier-transformed by the instrument's software to produce the infrared spectrum (transmittance or absorbance vs. wavenumber).
-
Perform a baseline correction if necessary.
-
Identify the wavenumbers of the major absorption peaks.
-
Compare the obtained spectrum with a reference spectrum of benzyl crotonate and the data presented in the comparison table.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal and the press with an appropriate solvent to remove all traces of the sample.
-
Logical Workflow for Identification
The following diagram illustrates the logical workflow for the identification of benzyl crotonate using FT-IR spectroscopy.
Caption: Workflow for Benzyl Crotonate Identification by FT-IR.
This structured approach ensures a systematic and accurate identification of benzyl crotonate, minimizing the risk of misidentification with similar chemical structures. The combination of the provided spectral data, a robust experimental protocol, and a clear logical workflow offers a comprehensive guide for professionals in the field.
References
Safety Operating Guide
Proper Disposal of 2-Butenoic Acid, Phenylmethyl Ester: A Guide for Laboratory Professionals
The safe and compliant disposal of 2-Butenoic acid, phenylmethyl ester, also known as benzyl crotonate, is critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for its proper disposal, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses with side shields or a face shield, chemical-resistant gloves (such as nitrile), and a lab coat.[1][2] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3]
Disposal "Do's and Don'ts"
For quick reference, the following table summarizes the essential practices for the disposal of this compound.
| Do | Don't |
| Segregate this waste from other chemical waste streams to avoid incompatible mixtures.[4][5] | Do not dispose of down the sink or into any drains.[3] |
| Collect all waste, including rinsate from containers, in a designated and properly labeled hazardous waste container.[6][7] | Do not evaporate as a method of disposal.[4][6] |
| Use containers that are in good condition, compatible with the chemical, and can be securely sealed.[3][7] | Do not mix with other waste types unless explicitly permitted by your institution's waste management plan.[7] |
| Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[4][6] | Do not overfill waste containers; leave adequate headspace to prevent spills and pressure buildup.[5] |
| Store the sealed waste container in a designated, secure satellite accumulation area away from ignition sources.[3][8] | Do not dispose of empty, unrinsed containers in the regular trash.[6] |
| Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[1] |
Experimental Protocols for Disposal
While no quantitative disposal limits for this compound are broadly stipulated, the universally accepted protocol involves its management as hazardous chemical waste.
Protocol for Unused or Surplus Material:
-
Identification and Labeling : Identify the container of this compound for disposal. Ensure it is clearly labeled with its chemical name and associated hazards.
-
Waste Collection : Place the original container into a designated hazardous waste collection drum or container provided by your institution's waste management service.
-
Documentation : Log the material for disposal according to your laboratory's and institution's hazardous waste procedures.
-
Scheduled Pickup : Contact your institution's Environmental Health and Safety (EHS) department or a licensed waste contractor to schedule a pickup.[1]
Protocol for Contaminated Materials and Spills:
In the event of a small spill, follow these steps for cleanup and disposal:
-
Ensure Safety : Evacuate non-essential personnel and ensure the area is well-ventilated.[3] Remove all sources of ignition.[3]
-
Containment : Use an inert, non-combustible absorbent material such as vermiculite, cat litter, or dry sand to absorb the spilled liquid.[2]
-
Collection : Carefully sweep or scoop the absorbed material into a suitable, sealable container for hazardous waste.[1][3]
-
Decontamination : Clean the spill area with soap and water. The first rinse and any contaminated cleaning materials (e.g., paper towels) must also be collected as hazardous waste.
-
Disposal : Label the container with its contents (e.g., "this compound contaminated absorbent") and dispose of it through your licensed waste contractor.[1]
Protocol for Empty Containers:
An "empty" container that held this compound must be managed carefully:
-
Triple Rinsing : To render a container non-hazardous, it must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[6][9]
-
Collect Rinsate : Crucially, all three rinses must be collected as hazardous waste. [6] This rinsate should be placed in a designated container for flammable liquid waste.
-
Container Disposal : Once triple-rinsed, the chemical label on the container should be defaced or removed. The cap should be taken off, and the container can then typically be disposed of in the regular trash or glass recycling, in accordance with institutional policy.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. chemtalk.com.au [chemtalk.com.au]
- 3. echemi.com [echemi.com]
- 4. policies.dartmouth.edu [policies.dartmouth.edu]
- 5. Laboratory Waste – UF | EHS [ehs.ufl.edu]
- 6. vumc.org [vumc.org]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. synerzine.com [synerzine.com]
- 9. otago.ac.nz [otago.ac.nz]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
